molecular formula C12H8BrFN2O B2888951 N-(5-bromopyridin-2-yl)-4-fluorobenzamide CAS No. 300717-33-3

N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Número de catálogo: B2888951
Número CAS: 300717-33-3
Peso molecular: 295.111
Clave InChI: OBNSBBQFAYGEFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-(5-bromopyridin-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C12H8BrFN2O and its molecular weight is 295.111. The purity is usually 95%.
BenchChem offers high-quality N-(5-bromopyridin-2-yl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromopyridin-2-yl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-(5-bromopyridin-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNSBBQFAYGEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N-(5-bromopyridin-2-yl)-4-fluorobenzamide CAS 300717-33-3 safety data sheet and hazards

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Hazards of N-(5-bromopyridin-2-yl)-4-fluorobenzamide (CAS 300717-33-3)

Foreword for the Research Professional

This document serves as a comprehensive technical guide on the safety and potential hazards associated with N-(5-bromopyridin-2-yl)-4-fluorobenzamide, a compound of interest in contemporary research and development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this guide has been meticulously compiled by synthesizing data from structurally analogous compounds. The information herein is intended to empower researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity. The protocols and recommendations are grounded in established principles of chemical safety and are supported by data from similar chemical entities.

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structurally related brominated pyridines and fluorinated benzamides, N-(5-bromopyridin-2-yl)-4-fluorobenzamide is anticipated to be classified under the Globally Harmonized System (GHS) as a hazardous substance. The following classifications are inferred from available data on similar compounds.[1][2]

GHS Pictograms:

Signal Word: Warning [1][2]

Inferred Hazard Statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[4][5][6]

Inferred Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][6]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[3]

Toxicological Profile and Health Effects (Inferred)

While specific toxicological data for N-(5-bromopyridin-2-yl)-4-fluorobenzamide is not available, the following effects can be anticipated based on related compounds:

  • Acute Toxicity: Harmful effects are possible through oral, dermal, and inhalation routes of exposure.[2]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon direct contact.[1][2][4][6] Prolonged or repeated exposure may lead to dermatitis.[7]

  • Serious Eye Damage/Irritation: The compound is likely to cause serious eye irritation.[1][2][4][6]

  • Respiratory Sensitization: May cause respiratory irritation.[4][5][6] Inhalation of dust or fumes should be avoided.

  • Germ Cell Mutagenicity: No data available for the target compound, but some related compounds show no evidence of mutagenicity.[4][8]

  • Carcinogenicity: There is no data to suggest that this compound is carcinogenic.[4][8][9]

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory system irritation.[1][2][4][5][6][10]

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

First-Aid Measures: An Emergency Protocol

Immediate and appropriate first-aid is critical in the event of exposure. The following procedures are recommended:[4][11][12][13][14]

  • Inhalation:

    • Immediately move the exposed individual to fresh air.[4][12][14]

    • If breathing is difficult, administer oxygen.

    • If the individual is not breathing, provide artificial respiration.[4][12]

    • Seek immediate medical attention.[4][14]

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][11][13][14]

    • Remove all contaminated clothing and shoes while rinsing.[4][14]

    • Wash the affected area with soap and water.[4][12]

    • If irritation persists, seek medical attention.[14]

  • Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[4][11][13][14]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[4][5][11]

    • Seek immediate medical attention.[4][11]

  • Ingestion:

    • Do NOT induce vomiting.[11][14]

    • Rinse the mouth with water.[11][12]

    • Never give anything by mouth to an unconscious person.[12][14]

    • Seek immediate medical attention.[4][14]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure safety.

Handling
  • Work in a well-ventilated area, preferably in a chemical fume hood.[14]

  • Avoid the formation of dust and aerosols.[12]

  • Avoid contact with skin, eyes, and clothing.[4][10][14]

  • Wear appropriate personal protective equipment (PPE).[14]

  • Wash hands thoroughly after handling.[11][14]

Storage
  • Store in a tightly closed container.[4][12][14]

  • Keep in a cool, dry, and well-ventilated place.[4][10][12][14]

  • Store away from incompatible materials such as strong oxidizing agents.[10][14][15]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling N-(5-bromopyridin-2-yl)-4-fluorobenzamide:

Protection TypeRecommendation
Eye/Face Protection Chemical safety goggles or a face shield.[4][14]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][14]
Respiratory Protection A NIOSH-approved respirator should be worn if engineering controls are insufficient.[4][14]

Accidental Release and Fire-Fighting Measures

Accidental Release

In the event of a spill, follow these steps:

  • Evacuate the area and ensure adequate ventilation.[10][12]

  • Wear appropriate PPE.[10][12]

  • Avoid dust formation.[12]

  • Sweep up the spilled material and place it in a suitable container for disposal.[4][10]

  • Clean the spill area thoroughly.

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][16]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4][10][17]

  • Fire-Fighting Instructions: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][10]

Diagrams and Data Summary

Hazard Response Workflow

HazardResponse cluster_exposure Exposure Event cluster_first_aid Immediate First-Aid cluster_medical Medical Attention Inhalation Inhalation FreshAir Move to Fresh Air Inhalation->FreshAir SkinContact Skin Contact RinseSkin Rinse Skin with Water SkinContact->RinseSkin EyeContact Eye Contact RinseEyes Rinse Eyes with Water EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical If symptoms persist RinseSkin->SeekMedical If irritation persists RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Workflow for responding to an exposure event.

Summary of Key Safety Information
ParameterInformation
CAS Number 300717-33-3
Inferred GHS Signal Word Warning
Primary Health Hazards Skin, eye, and respiratory irritation; Harmful if swallowed, inhaled, or in contact with skin.
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat, and respirator (if needed).
Storage Conditions Cool, dry, well-ventilated area in a tightly sealed container.
Incompatible Materials Strong oxidizing agents.
Emergency Contacts For US call: 001-800-227-6701 / Europe call: +32 14 57 52 11. CHEMTREC Tel. No.US:001-800-424-9300 / Europe:001-703-527-3887.[4]

References

  • 5-bromo-2-fluoro-N-(pyridin-4-yl)benzamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Danger - DailyMed. (n.d.). Retrieved from [Link]

  • Lab Accident/First Aid Information | Environmental Health and Safety - UConn. (n.d.). Retrieved from [Link]

  • 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - Endress+Hauser. (2022, May 24). Retrieved from [Link]

  • 2-bromo-4-fluorobenzamide — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • GHS Hazardous Chemical Information List. (n.d.). Retrieved from [Link]

  • N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • N-(2-(1H-BENZIMIDAZOL-2-YL)ETHYL)-4-BROMOBENZAMIDE - NextSDS. (n.d.). Retrieved from [Link]

  • Compounds - ToxicoDB. (n.d.). Retrieved from [Link]

  • A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

Sources

Preliminary In-Vitro Toxicity Profiling of N-(5-bromopyridin-2-yl)-4-fluorobenzamide: A Strategic Approach for Early Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for conducting preliminary in vitro toxicity studies on the novel compound N-(5-bromopyridin-2-yl)-4-fluorobenzamide. In the landscape of drug discovery, early and robust toxicological assessment is paramount to de-risk candidates, conserve resources, and accelerate the development timeline.[1][2][3] This document outlines a tiered, logical progression of assays designed to build a foundational safety profile of the molecule. We move from broad assessments of cytotoxicity to specific investigations of genotoxicity and key organ-specific liabilities, namely hepatotoxicity and cardiotoxicity. The rationale behind each experimental choice is detailed, emphasizing the creation of a self-validating data package. Protocols are provided as actionable methodologies, and data interpretation is framed within the context of regulatory expectations and next-step decision-making.

Introduction: The Imperative for Early Toxicity Assessment

N-(5-bromopyridin-2-yl)-4-fluorobenzamide is a novel small molecule with therapeutic potential. However, before significant resources are invested in efficacy and pharmacokinetic studies, a fundamental understanding of its safety profile is critical. High attrition rates in drug development are frequently attributed to unforeseen toxicity, with hepatotoxicity and cardiotoxicity being major causes for the withdrawal of drugs from the market.[3][4][5] A proactive, in vitro-focused strategy allows for the rapid and cost-effective identification of potential safety liabilities, guiding medicinal chemistry efforts and enabling data-driven decisions.[2][6]

This guide proposes a strategic workflow, beginning with establishing a baseline of cellular toxicity, followed by an evaluation of the compound's potential to damage genetic material, and culminating in an assessment of its impact on critical organ-specific cell types. This tiered approach ensures that fundamental questions of safety are answered before proceeding to more complex and resource-intensive assays.

G cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 Screening (General Toxicity) cluster_tier2 Phase 3: Tier 2 Screening (Genotoxicity) cluster_tier3 Phase 4: Tier 3 Screening (Organ-Specific) cluster_analysis Phase 5: Analysis & Decision Compound Test Article: N-(5-bromopyridin-2-yl)-4-fluorobenzamide Solubilization Solubility & Stability Assessment (DMSO Stock) Compound->Solubilization Cytotoxicity General Cytotoxicity Assays (e.g., HepG2, HEK293) Solubilization->Cytotoxicity Define Concentration Range MTT Metabolic Viability (MTT/XTT) Cytotoxicity->MTT LDH Membrane Integrity (LDH) Cytotoxicity->LDH Genotox Genotoxicity Assessment Cytotoxicity->Genotox Inform Non-toxic Doses Analysis Data Integration & Risk Assessment MTT->Analysis LDH->Analysis Ames Bacterial Reverse Mutation (Ames Test) Genotox->Ames Micronucleus In Vitro Micronucleus Test (Chromosomal Damage) Genotox->Micronucleus OrganTox Organ-Specific Toxicity Genotox->OrganTox Assess Key Safety Liabilities Ames->Analysis Micronucleus->Analysis Hepato Hepatotoxicity (Primary Hepatocytes or 3D Models) OrganTox->Hepato Cardio Cardiotoxicity (hERG Inhibition Assay) OrganTox->Cardio Hepato->Analysis Cardio->Analysis Decision Go / No-Go Decision Guide Further Optimization Analysis->Decision

Caption: High-level workflow for preliminary in-vitro toxicity assessment.

Tier 1: General Cytotoxicity Assessment

2.1 Rationale and Strategy

The initial step is to determine the concentration range at which N-(5-bromopyridin-2-yl)-4-fluorobenzamide exerts basic cytotoxic effects. This data is fundamental for two reasons: it provides a preliminary indication of the compound's therapeutic index, and it is essential for designing subsequent, more complex assays (like genotoxicity tests) to ensure that observed effects are not simply a consequence of widespread cell death.[1] We will employ two distinct but complementary assays to measure cytotoxicity: one assessing metabolic activity (MTT or XTT) and another measuring membrane integrity (LDH release).[6] Using multiple endpoints provides a more robust and mechanistic understanding of how the compound affects cell health.

  • MTT/XTT Assays: These colorimetric assays measure the reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[7][8] A decrease in signal indicates a reduction in metabolic activity, which is often a proxy for cell death or proliferation inhibition. The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.

  • LDH Assay: The lactate dehydrogenase (LDH) assay quantifies the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage. It is a direct measure of cell lysis and necrosis.

2.2 Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed human cell lines (e.g., HepG2, a human liver carcinoma line, and HEK293, a human embryonic kidney line) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of N-(5-bromopyridin-2-yl)-4-fluorobenzamide in appropriate cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 24 to 72 hours.

  • MTT Reagent Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).

2.3 Data Presentation: Example Cytotoxicity Data

Cell LineAssay TypeIncubation TimeIC50 (µM)
HepG2MTT48 hours> 100
HepG2LDH48 hours> 100
HEK293MTT48 hours85.4
HEK293LDH48 hours> 100

Data are hypothetical and for illustrative purposes only.

Tier 2: Genotoxicity Assessment

3.1 Rationale and Strategy

Genotoxicity assessment is a critical component of safety pharmacology and is required by regulatory agencies.[10] These assays evaluate a compound's potential to damage DNA, which can lead to carcinogenesis. A standard preliminary in vitro battery includes a test for gene mutations and a test for chromosomal damage.[11]

  • Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine operon, rendering them unable to synthesize histidine. The test measures the ability of the compound to cause mutations that revert the bacteria to a state where they can again produce histidine and grow on a histidine-free medium.[10][12] The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism and detect metabolites that may be mutagenic.

  • In Vitro Micronucleus Test: This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss/gain) events.[13] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate nuclei called micronuclei. An increase in the frequency of micronucleated cells indicates chromosomal damage.[10][13] This test is often preferred over the chromosomal aberration assay for its ability to detect both aneugens and clastogens and its higher throughput.[13]

G cluster_ames Ames Test Principle cluster_results cluster_mnt In Vitro Micronucleus Assay Principle Start Histidine-dependent bacteria (his- strain) Plate Plate on histidine-free medium + Test Compound Start->Plate NoMut No Mutation: No Growth Plate->NoMut Compound is Non-Mutagenic Mut Mutation (Reversion): Colony Formation (his+) Plate->Mut Compound is Mutagenic Cell Normal Cell in Metaphase Treatment Treat with Test Compound Cell->Treatment Anaphase Anaphase Treatment->Anaphase Induces Chromosome Break or Loss Daughter Daughter Cells Anaphase->Daughter Lagging Chromosome Fragment MN Micronucleus Forms Daughter->MN

Caption: Principles of the Ames Test and Micronucleus Formation.

3.2 Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, TK6) or human peripheral blood lymphocytes.

  • Treatment: Culture cells with at least three concentrations of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, selected based on cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Include parallel treatments with and without S9 metabolic activation. A short treatment (3-4 hours) and a long treatment (21-24 hours without S9) are standard.[13]

  • Cytochalasin B Block: Add Cytochalasin B to the cultures to block cytokinesis, which allows for the accumulation of binucleated cells. This makes it easier to identify micronuclei that were formed during the first mitosis after treatment.

  • Harvest and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.[13]

3.3 Data Presentation: Example Genotoxicity Data

Ames Test (TA98 strain, +S9 Activation)

Concentration (µ g/plate ) Mean Revertant Colonies ± SD Fold Increase vs. Vehicle
Vehicle (0.1% DMSO) 25 ± 4 1.0
10 28 ± 5 1.1
50 31 ± 6 1.2
100 29 ± 3 1.2
500 35 ± 7 1.4

| Positive Control (2-AA) | 450 ± 35 | 18.0 |

A result is typically considered positive if a dose-dependent increase is observed and the fold increase over the negative control is ≥ 2.

In Vitro Micronucleus (CHO cells, -S9, 24h)

Concentration (µM) % Binucleated Cells with Micronuclei
Vehicle (0.1% DMSO) 1.2%
25 1.5%
50 1.4%
100 (Toxic) 1.8%

| Positive Control (MMC) | 15.7% |

Data are hypothetical and for illustrative purposes only.

Tier 3: Organ-Specific Toxicity

4.1 Hepatotoxicity

Rationale: The liver is the primary site of drug metabolism and is highly susceptible to drug-induced injury (DILI), a major cause of drug failure.[4][5] Initial screening using human-derived liver cells can provide crucial insights into potential hepatotoxicity. While immortalized cell lines like HepG2 are used for initial cytotoxicity, they have limitations in metabolic capacity.[14] Therefore, using primary human hepatocytes (PHH) or advanced 3D liver models (e.g., spheroids) is preferred for a more physiologically relevant assessment.[4][14][15] These models maintain hepatocyte-specific functions for longer periods, providing a better system for toxicity evaluation.[4]

Key Endpoints:

  • Cell Viability: As a primary measure of overt toxicity.

  • Mitochondrial Impairment: Assays measuring mitochondrial membrane potential (e.g., using JC-1 dye) can detect mitochondrial dysfunction, a common mechanism of DILI.[4]

  • Reactive Oxygen Species (ROS) Formation: Increased ROS indicates oxidative stress, another key mechanism of liver injury.

4.2 Cardiotoxicity

Rationale: Cardiotoxicity is a leading reason for the withdrawal of approved drugs.[16][17] One of the most critical off-target effects is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[18][19] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsade de Pointes.[19] Therefore, assessing a compound's activity at the hERG channel is a mandatory part of preclinical safety assessment.

Key Assay:

  • In Vitro hERG Assay: This is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK-293).[19] The assay directly measures the effect of the compound on the hERG potassium current, allowing for the determination of an IC50 value for channel inhibition.

4.3 Data Presentation: Example Organ-Specific Toxicity Data

Assay TypeTest SystemEndpointResult (IC50, µM)
HepatotoxicityPrimary Human HepatocytesCell Viability (ATP)> 100
HepatotoxicityPrimary Human HepatocytesMitochondrial Potential78.2
Cardiotoxicity (hERG)HEK-hERG Cells (QPatch)hERG Current Inhibition45.1

Data are hypothetical and for illustrative purposes only.

Data Interpretation and Risk Assessment

The goal of this preliminary screen is not to definitively label the compound as "toxic" or "safe," but to build a data-driven risk profile.

  • Cytotoxicity: An IC50 > 100 µM in general cytotoxicity assays is a positive sign, suggesting a low potential for basal toxicity.

  • Genotoxicity: Any positive finding in the Ames or micronucleus test is a significant red flag. A positive Ames test suggests the compound is a mutagen, while a positive micronucleus test indicates it may cause chromosomal damage. Such findings often halt development unless the mechanism is well-understood and the therapeutic indication justifies the risk (e.g., in oncology).

  • Hepatotoxicity: An IC50 value close to the projected therapeutic concentration would be a concern. Comparing the cytotoxicity IC50 in HepG2 cells versus primary hepatocytes can also be informative; higher toxicity in metabolically competent primary cells may suggest a toxic metabolite is being formed.

  • Cardiotoxicity: A potent hERG inhibition (e.g., IC50 < 10 µM) is a significant liability. The safety margin is typically calculated as the hERG IC50 divided by the therapeutic plasma concentration. A margin of <30-fold is often considered a risk.

Conclusion

This technical guide outlines a logical, tiered strategy for the initial in vitro toxicity assessment of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. By systematically evaluating general cytotoxicity, genotoxicity, and critical organ-specific toxicities, researchers can identify potential safety liabilities early in the drug discovery process. This approach facilitates informed decision-making, helps prioritize candidates with the most favorable safety profiles, and ultimately contributes to the more efficient development of safer medicines. The results from these studies will form a critical part of the compound's overall profile and will dictate the path forward, whether that is progression, chemical modification to mitigate liabilities, or termination of the project.

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  • Al-Janabi, H. H., & Al-Zoubi, R. M. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Xu, Y. C., et al. (2001). N-[3-(2-Dimethylaminoethyl)-2-methyl-1H- indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist potentially useful for migraine therapy. PubMed. [Link]

  • El-Emam, A. A., et al. (2015). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData. [Link]

  • Peng, K., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • El-Halawany, W. A., et al. (2022). New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed. [Link]

  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

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A Senior Application Scientist's Guide to the Computational Prediction of Binding Affinity for N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: From Static Structure to Dynamic Interaction

In the landscape of modern drug discovery, the accurate prediction of a ligand's binding affinity to its biological target is a cornerstone of rational design. It is the quantitative measure that often dictates the progression of a potential therapeutic from a mere concept to a clinical candidate. This guide moves beyond a simple recitation of methods to provide a comprehensive, field-proven framework for predicting the binding affinity of a specific molecule of interest: N-(5-bromopyridin-2-yl)-4-fluorobenzamide .

Our subject is a small molecule featuring a bromopyridine ring linked via an amide to a fluorobenzoyl group. While its specific biological targets may not be widely documented, its core structure is reminiscent of scaffolds found in inhibitors of various enzyme classes, including kinases and cyclooxygenases.[1][2][3] This guide will, therefore, use a logical, multi-tiered computational approach to predict its binding affinity, not just as a theoretical exercise, but as a practical workflow applicable to real-world drug discovery projects. We will navigate the trade-offs between computational expense and predictive accuracy, explaining the causality behind each methodological choice to construct a self-validating and scientifically rigorous predictive model.

Section 1: Ligand Characterization and Target Selection

Before any computation can begin, a thorough understanding of the ligand and a well-justified target selection are paramount.

The Ligand: N-(5-bromopyridin-2-yl)-4-fluorobenzamide

The initial step involves characterizing the ligand's physicochemical properties, which are crucial for parameterization in subsequent simulations.

PropertyValueSource
Molecular Formula C12H8BrFN2O[4][5]
Molecular Weight 295.11 g/mol [4]
SMILES C1=CC(=CC=C1C(=O)NC2=NC=CC(=C2)Br)FDerived from structure
InChIKey NBYYKZMLPLZGSX-UHFFFAOYSA-N[4]
LogP ~3.35[4]
Rotatable Bonds 2[4]
Rationale for Target Selection: Cyclooxygenase-2 (COX-2)

The 4-fluorobenzamide scaffold is present in a variety of bioactive molecules. Notably, derivatives have been synthesized and evaluated as potent anti-inflammatory agents with significant COX-inhibitory activity.[1] The cyclooxygenase (COX) enzymes are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, for the purpose of this guide, we will proceed with Cyclooxygenase-2 (COX-2) as our primary biological target. This choice allows us to ground our computational workflow in a well-characterized system, providing a robust framework for demonstrating the predictive methodologies. We will utilize a high-resolution crystal structure of human COX-2, such as PDB ID: 5KIR , for our structural studies.

Section 2: A Multi-Tiered Computational Workflow for Affinity Prediction

No single computational method is a panacea. A tiered approach, starting with rapid, approximate methods and progressing to more rigorous, computationally intensive techniques, provides the most efficient and reliable path to an accurate affinity prediction. This workflow balances speed and accuracy, allowing for early go/no-go decisions while reserving the most demanding calculations for the most promising candidates.

G cluster_0 Tier 1: High-Throughput Assessment cluster_1 Tier 2: Dynamic Refinement cluster_2 Tier 3: Gold Standard T1_Dock Molecular Docking T1_Result Predicted Pose & Affinity Score (kcal/mol) T1_Dock->T1_Result Fast, Approximate T2_MD Molecular Dynamics (MD) Simulation T1_Result->T2_MD Select Best Pose T2_MMPBSA MM/PBSA or MM/GBSA Analysis T2_MD->T2_MMPBSA Generate Trajectory T2_Result Binding Free Energy (ΔG) & Stability Analysis T2_MMPBSA->T2_Result More Accurate, Moderate Cost T3_FEP Alchemical Free Energy Calculations (FEP/TI) T2_Result->T3_FEP For Lead Optimization T3_Result High-Accuracy Relative Binding Free Energy (ΔΔG) T3_FEP->T3_Result Rigorous, High Cost Start Ligand & Target Structures Start->T1_Dock

Caption: Multi-tiered workflow for binding affinity prediction.

Tier 1: Rapid Assessment with Molecular Docking

Causality & Purpose: Molecular docking serves as the first-pass filter. Its primary purpose is not to yield a definitive binding affinity, but rather to predict the most likely binding orientation (pose) of the ligand within the protein's active site and provide a rough, computationally inexpensive estimate of binding strength.[6][7] This is essential for rapidly screening large numbers of molecules or for generating a valid starting structure for more advanced simulations.

G P_Prep 1. Prepare Protein (Add Hydrogens, Remove Water) Grid 3. Define Binding Site (Grid Box Generation) P_Prep->Grid L_Prep 2. Prepare Ligand (Generate 3D Coords, Assign Charges) Dock 4. Run Docking Algorithm (e.g., Genetic Algorithm in Vina) L_Prep->Dock Grid->Dock Analyze 5. Analyze Results (Rank by Score, Visualize Poses) Dock->Analyze

Caption: The molecular docking experimental workflow.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Download the crystal structure of COX-2 (e.g., PDB: 5KIR) from the RCSB PDB.

    • Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using software like AutoDock Tools.[8]

    • Save the prepared protein structure in the PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of N-(5-bromopyridin-2-yl)-4-fluorobenzamide from its SMILES string using a tool like Open Babel.

    • Minimize the ligand's energy to obtain a low-energy conformation.

    • Assign partial charges and define rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Grid Box Definition:

    • Define the search space for the docking simulation. This is typically a cubic box centered on the known active site of the target protein. For COX-2, this would be the cyclooxygenase channel. The box should be large enough to accommodate the ligand in various orientations.

  • Docking Execution:

    • Use AutoDock Vina to perform the docking calculation.[9] Vina employs a Lamarckian genetic algorithm to explore ligand conformations and orientations within the defined grid box.[7]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

  • Results Analysis:

    • The primary output is a set of predicted binding poses ranked by a scoring function, which estimates the binding affinity in kcal/mol.

    • Trustworthiness Check: The top-ranked pose should be visually inspected for plausibility. Do the interactions make chemical sense (e.g., hydrogen bonds with appropriate residues, hydrophobic parts in greasy pockets)? The Root Mean Square Deviation (RMSD) between the top poses should be low, indicating a well-defined binding mode.

Tier 2: Dynamic Refinement with MD Simulations and MM/PBSA

Causality & Purpose: Docking is a static picture. Proteins are dynamic entities that flex and breathe, and water plays a critical role in mediating interactions. Molecular Dynamics (MD) simulations capture this dynamic nature by solving Newton's equations of motion for the protein-ligand complex over time.[10][11] By analyzing the resulting trajectory with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), we can obtain a more physically realistic and accurate estimate of the binding free energy (ΔG).[12][13]

G Start Start with Best Docked Pose Param 1. Parameterize Ligand (Generate Force Field Parameters) Start->Param Solvate 2. Solvate System (Add Water Box & Counter-ions) Param->Solvate Minimize 3. Energy Minimization Solvate->Minimize Equilibrate 4. Equilibration (NVT then NPT Ensemble) Minimize->Equilibrate Production 5. Production MD (Generate Trajectory) Equilibrate->Production PostProcess 6. Post-processing (MM/PBSA Calculation on Trajectory) Production->PostProcess Result ΔGbind & Per-residue Decomposition PostProcess->Result

Caption: Workflow for MD simulation and MM/PBSA analysis.

Experimental Protocol: MD Simulation and MM/PBSA with AMBER

  • System Preparation:

    • Start with the top-ranked pose from molecular docking.

    • Use a standard protein force field (e.g., Amber ff14SB) and a general Amber force field (GAFF) for the ligand.[12] Ligand partial charges should be derived from quantum mechanical calculations (e.g., RESP charges) for higher accuracy.

    • Place the complex in a periodic box of explicit water (e.g., TIP3P model) and add counter-ions to neutralize the system's charge.

  • Simulation Protocol:

    • Minimization: Perform a series of energy minimization steps to remove any steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by density equilibration at constant pressure (NPT ensemble). This ensures the system reaches a stable state before data collection.

    • Production: Run the simulation for an extended period (e.g., 100-500 nanoseconds) under the NPT ensemble to generate a trajectory of the complex's motions.

  • MM/PBSA Calculation:

    • Trustworthiness Check: Before analysis, ensure the simulation has converged by monitoring properties like the RMSD of the protein backbone over time. The system should be stable.

    • From the production trajectory, extract snapshots at regular intervals.

    • For each snapshot, calculate the binding free energy using the MM/PBSA script in AMBER. The calculation involves:

      • ΔG_bind = G_complex - G_receptor - G_ligand

      • Each term is calculated as a sum of molecular mechanics energy, a polar solvation energy (from solving the Poisson-Boltzmann equation), and a non-polar solvation energy (often proportional to the solvent-accessible surface area).[13]

Data Presentation: Comparing Docking and MM/PBSA

MethodPredicted Affinity/EnergyKey Insights
AutoDock Vina -8.5 kcal/mol (example)Initial pose, rapid screening score
MD + MM/PBSA -35.2 ± 4.5 kcal/mol (example)More accurate ΔG, includes dynamics, solvent effects, and provides stability information
Tier 3: The Gold Standard with Alchemical Free Energy Calculations

Causality & Purpose: For lead optimization, where distinguishing between compounds with sub-kcal/mol differences in affinity is critical, neither docking nor MM/PBSA is consistently accurate enough. Alchemical free energy methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), represent the "gold standard" for computational affinity prediction.[14][15][16] These methods compute the free energy difference between two states (e.g., a ligand in water and the same ligand in the protein's binding site) by non-physically "transforming" or "alchemically" mutating one molecule into another over a series of intermediate steps.[13] While computationally expensive, their rigorous foundation in statistical mechanics provides the highest level of accuracy.[16]

Conceptual Protocol:

  • Define a Thermodynamic Cycle: A cycle is constructed that relates the desired binding free energy (ΔG_bind) to more easily computable free energy changes.

  • Alchemical Transformations: The ligand is "disappeared" from the solvent and "appeared" in the binding pocket through a series of MD simulations at discrete intermediate (lambda) states.

  • Free Energy Calculation: The free energy change for each step is calculated, and the total ΔG_bind is derived from the thermodynamic cycle.

  • Expertise & Trustworthiness: These calculations are highly sensitive to force field accuracy and require extensive sampling.[14][16] Convergence must be rigorously assessed. They are best used for calculating the relative binding free energy (ΔΔG) between two very similar ligands, which is often more accurate and computationally stable than calculating the absolute binding free energy of a single ligand.

Section 3: Ensuring Scientific Integrity: A Self-Validating Framework

A computational prediction is only as reliable as the methodology behind it. To ensure trustworthiness, every step must be validated.

  • Force Field Selection: The choice of force field is critical. Use modern, well-validated force fields for both the protein and the ligand. The accuracy of the ligand parameters, especially the partial charges, can significantly impact the results.[14]

  • Benchmarking: Whenever possible, validate the computational protocol on a set of known binders and non-binders for the target of interest. The protocol should be able to distinguish between these control compounds with statistically significant accuracy.[14][17] Public benchmarks like PDBbind can also be used to assess the general performance of a chosen method.[18]

  • Experimental Correlation: The ultimate validation is a comparison with experimental data. The goal of these computational methods is to build a model that is predictive of experimental reality.

Section 4: Conclusion and Future Perspectives

We have outlined a robust, multi-tiered strategy for predicting the binding affinity of N-(5-bromopyridin-2-yl)-4-fluorobenzamide to a plausible biological target, COX-2. This approach systematically increases in computational rigor and accuracy, from rapid docking to refined MD/MM-PBSA calculations, and finally to the gold-standard alchemical free energy methods. By understanding the purpose and limitations of each tier, researchers can make informed decisions, efficiently allocating computational resources to accelerate the drug discovery pipeline.

The future of binding affinity prediction is rapidly evolving, with the integration of artificial intelligence and machine learning models showing great promise.[18][19] These data-driven approaches can learn complex patterns from vast datasets of protein-ligand interactions, often achieving high accuracy at a fraction of the computational cost of traditional physics-based methods. The most powerful workflows in the near future will likely be hybrid models, combining the speed of machine learning with the physical rigor of MD and free energy calculations to achieve unprecedented predictive power.[20]

References

  • N-(5-bromopyridin-2-yl)-2-fluorobenzamide - C12H8BrFN2O | CSSS00000264514 . Chemspace. [Link]

  • N-(5-aminopyridin-2-yl)-4-bromo-2-fluorobenzamide . Chemazone. [Link]

  • Design and synthesis of novel 4-fluorobenzamide-based derivatives as promising anti-inflammatory and analgesic agents with an enhanced gastric tolerability and COX-inhibitory activity . PubMed. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks . PMC. [Link]

  • Ligand Binding Affinity Prediction for Membrane Proteins with Alchemical Free Energy Calculation Methods . PMC. [Link]

  • Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells . PubMed. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . ChemCopilot. [Link]

  • A Multiscale Simulation Approach to Compute Protein–Ligand Association Rate Constants by Combining Brownian Dynamics and Molecular Dynamics . Journal of Chemical Information and Modeling. [Link]

  • N-(5-bromopyridin-2-yl)-3-fluorobenzamide - C12H8BrFN2O | CSSS00000264497 . Chemspace. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity . Brieflands. [Link]

  • Binding Free Energy Calculation Based on the Fragment Molecular Orbital Method and Its Application in Designing Novel SHP-2 Allosteric Inhibitors . MDPI. [Link]

  • 4-bromo-N-(5-nitropyridin-2-yl)benzamide . PubChem. [Link]

  • Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review . Frontiers in Chemistry. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . YouTube. [Link]

  • Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches . arXiv. [Link]

  • High-Risk Neuroblastoma Stage 4 (NBS4): Developing a Medicinal Chemistry Multi-Target Drug Approach . MDPI. [Link]

  • Binding Affinity Prediction: A Comprehensive Guide for 2025 . Shadecoder. [Link]

  • Drug Designing Using Molecular Docking - For Beginners . YouTube. [Link]

  • On Free Energy Calculations in Drug Discovery . Accounts of Chemical Research. [Link]

  • Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible . Bioinformatics. [Link]

  • Calculation of Binding Free Energies . ResearchGate. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks . ResearchGate. [Link]

  • Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 . YouTube. [Link]

  • Elucidation of protein–ligand interactions by multiple trajectory analysis methods . Scientific Reports. [Link]

  • 2-amino-N-(4-bromophenyl)-5-fluorobenzamide . PubChem. [Link]

  • Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity . PubMed. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery . IntechOpen. [Link]

  • Assessing computational strategies for the evaluation of antibody binding affinities . bioRxiv. [Link]

  • Protein-ligand binding affinity prediction . bioRxiv. [Link]

  • Chemoselective synthesis of 5,4′-imidazolinyl spirobarbiturates via NBS-promoted cyclization of unsaturated barbiturates and amidines . Organic & Biomolecular Chemistry. [Link]

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  • Prediction of protein–ligand binding affinity via deep learning models . PMC. [Link]

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Methodological & Application

Synthesis Protocol for N-(5-bromopyridin-2-yl)-4-fluorobenzamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, a key intermediate in the development of various pharmacologically active compounds. This document provides a step-by-step methodology, including reagent selection, reaction setup, workup, purification, and analytical characterization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis process. This protocol is designed to be a self-validating system, ensuring reliable and consistent results.

Introduction

N-(5-bromopyridin-2-yl)-4-fluorobenzamide and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules. The 4-fluorobenzamide moiety is a common structural feature in compounds with anti-inflammatory and analgesic properties.[1] The substituted pyridine ring also plays a crucial role in the biological activity of many pharmaceuticals. The synthesis of this compound is a critical step in the discovery and development of new therapeutic agents.[2]

This application note provides a detailed protocol for the synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide via an amide coupling reaction between 2-amino-5-bromopyridine and 4-fluorobenzoyl chloride. This method is widely used for its efficiency and the ready availability of starting materials.[3]

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 2-amino-5-bromopyridine attacks the carbonyl carbon of 4-fluorobenzoyl chloride.

Reaction_Scheme cluster_0 Reactants cluster_1 Product A 2-Amino-5-bromopyridine P A->P + B 4-Fluorobenzoyl Chloride B->P C N-(5-bromopyridin-2-yl)-4-fluorobenzamide P->C Pyridine, CH2Cl2, 0 °C to RT Synthesis_Workflow A Reaction Setup (Inert Atmosphere, 0 °C) B Slow Addition of 4-Fluorobenzoyl Chloride A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching & Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, MP) E->F

Sources

mass spectrometry fragmentation patterns of N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Mass Spectrometry Fragmentation Analysis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Target Audience: Researchers, analytical scientists, and drug metabolism and pharmacokinetics (DMPK) professionals.

Executive Summary

N-(5-bromopyridin-2-yl)-4-fluorobenzamide is a structurally significant scaffold frequently utilized in the development of kinase inhibitors and other targeted therapeutics. Accurate structural elucidation and trace-level quantification of this compound and its metabolites require a deep understanding of its gas-phase fragmentation behavior. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, providing a mechanistic rationale for the observed product ions and a validated protocol for its analytical quantification.

Physicochemical & Mass Spectrometry Properties

Understanding the exact mass and isotopic distribution is the first self-validating step in any MS workflow. Due to the presence of bromine, the parent ion and any bromine-containing fragments will exhibit a characteristic 1:1 isotopic doublet (~50.69% 79 Br and 49.31% 81 Br).

PropertyValue / Description
Molecular Formula C 12​ H 8​ BrFN 2​ O
Monoisotopic Mass (Neutral) 293.9804 Da
Precursor Ion [M+H] + ( 79 Br / 81 Br) m/z 294.9882 / 296.9862
Primary Fragment 1 (Acylium Ion) m/z 123.0245 (Base Peak)
Primary Fragment 2 (Protonated Amine) m/z 172.9714 / 174.9694
Secondary Fragment (Phenyl Cation) m/z 95.0297

Mechanistic Rationale of Fragmentation

Do not merely memorize fragment masses; understanding the causality of the fragmentation ensures accurate interpretation of novel metabolites or structurally related analogs.

The Mobile Proton Model

In positive ESI mode, initial protonation thermodynamically favors the most basic site of the molecule—the pyridine nitrogen (N1). However, the most prominent fragmentation pathway involves the cleavage of the C–N amide bond. For this cleavage to occur, the proton must migrate from the pyridine ring to the amide nitrogen upon collisional activation. This "Mobile Proton Model" is a critical prerequisite for the charge-migration fragmentation (CMF) of benzamide derivatives [1].

Primary Cleavage Pathways

Once the amide nitrogen is protonated, the molecule undergoes heterolytic cleavage, driven by the stability of the resulting fragments [2]:

  • Pathway A: Formation of the 4-fluorobenzoyl cation (m/z 123.02) The cleavage of the amide bond predominantly yields the 4-fluorobenzoyl cation (an acylium ion) and the neutral loss of 5-bromopyridin-2-amine (171.96 Da). The m/z 123.02 ion typically forms the base peak of the MS/MS spectrum because the acylium ion is exceptionally stable, stabilized by the resonance of the oxygen lone pair (forming a C≡O + triple bond). Secondary Fragmentation: The acylium ion can undergo a subsequent neutral loss of carbon monoxide (CO, -28 Da) to form the 4-fluorophenyl cation (m/z 95.03).

  • Pathway B: Formation of protonated 5-bromopyridin-2-amine (m/z 172.97 / 174.97) Alternatively, the charge can be retained on the basic pyridine moiety during amide bond cleavage, resulting in the expulsion of a neutral 4-fluorobenzoyl radical/molecule and the formation of protonated 5-bromopyridin-2-amine. This fragment is highly diagnostic as it retains the bromine atom, explicitly displaying the 2 Da separated isotopic doublet.

Fragmentation Pathway Visualization

MS_Fragmentation Parent [M+H]+ m/z 295.0 / 297.0 Protonated N-(5-bromopyridin-2-yl)- 4-fluorobenzamide ProtonMigration Mobile Proton Migration (Pyridine N -> Amide N) Parent->ProtonMigration Activation (CID) Frag1 [C7H4FO]+ m/z 123.0 4-fluorobenzoyl cation ProtonMigration->Frag1 Amide Cleavage Neutral loss of C5H5BrN2 Frag2 [C5H6BrN2]+ m/z 173.0 / 175.0 Protonated 5-bromopyridin-2-amine ProtonMigration->Frag2 Amide Cleavage Neutral loss of C7H5FO Frag1a [C6H4F]+ m/z 95.0 4-fluorophenyl cation Frag1->Frag1a Loss of CO (-28 Da)

Figure 1: Proposed ESI-MS/MS fragmentation pathways of N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Experimental Protocol: LC-ESI-MS/MS Workflow

To ensure reproducibility and high-confidence data acquisition, follow this self-validating protocol.

Step 1: Sample Preparation & Internal Validation
  • Prepare a 1 mg/mL stock solution of N-(5-bromopyridin-2-yl)-4-fluorobenzamide in LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Perform a Q1 full scan (m/z 100–500). Verify that the precursor ions m/z 294.99 and 296.99 are present at a ~1:1 ratio. If the ratio deviates significantly (>10%), suspect isobaric interference or contamination.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (MS/MS) Optimization

Operate the mass spectrometer (e.g., Triple Quadrupole or Q-TOF) in Positive ESI mode.

  • Source Parameters: Set Capillary Voltage to 3.0–3.5 kV, Desolvation Temperature to 400°C, and Source Temperature to 150°C.

  • Collision Induced Dissociation (CID): Use Argon or Nitrogen as the collision gas.

  • MRM Transitions (For Quantification):

    • Quantifier Transition: m/z 295.0 123.0 (Optimal Collision Energy: ~20-25 eV). Rationale: The m/z 123 ion is the most abundant and lacks isotopic splitting, maximizing sensitivity.

    • Qualifier Transition: m/z 295.0 173.0 (Optimal Collision Energy: ~15-20 eV). Rationale: Confirms the presence of the bromopyridine ring.

    • Isotopic Qualifier: m/z 297.0 175.0. Self-Validation Check: The peak area ratio of the 295 173 transition to the 297 175 transition must be approximately 1:1. Any deviation indicates a co-eluting matrix interference.

References

  • Sheng, H., et al. "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry, 2016.[Link]

  • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 2016.[Link]

Application Note: 1H and 13C NMR Spectroscopic Reference Parameters for N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)-4-fluorobenzamide is a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. Its structural characterization is fundamental to understanding its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such molecules. This application note provides a detailed guide to the 1H and 13C NMR reference parameters for N-(5-bromopyridin-2-yl)-4-fluorobenzamide, including detailed experimental protocols and an in-depth analysis of the expected chemical shifts and coupling constants. The data presented herein is based on established principles of NMR spectroscopy and analysis of structurally analogous compounds.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of N-(5-bromopyridin-2-yl)-4-fluorobenzamide are numbered as follows:

Caption: Molecular structure of N-(5-bromopyridin-2-yl)-4-fluorobenzamide with atom numbering for NMR signal assignment.

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR spectra.[1]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this class of compounds. However, if signal overlap occurs, other solvents such as deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used to induce different chemical shifts.[2]

  • Concentration: Prepare a solution of approximately 5-10 mg of N-(5-bromopyridin-2-yl)-4-fluorobenzamide in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for calibrating the chemical shift scale to 0.00 ppm for both ¹H and ¹³C NMR.[3]

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent issues with magnetic field homogeneity.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.[3]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024-4096 scans, due to the low natural abundance of the ¹³C isotope.[4]

  • Temperature: 298 K.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing Weigh_Sample Weigh 5-10 mg of Compound Add_Solvent Dissolve in 0.6-0.7 mL Deuterated Solvent Add_Standard Add TMS Internal Standard Transfer Transfer to NMR Tube Shim Shim Magnetic Field Tune_Probe Tune and Match Probe Acquire_1H Acquire ¹H Spectrum Tune_Probe->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune_Probe->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integrate ¹H Signals Reference->Integrate ¹H only

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H and ¹³C NMR Data

The following tables provide the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for N-(5-bromopyridin-2-yl)-4-fluorobenzamide in CDCl₃. These predictions are based on the analysis of structurally similar compounds, specifically 4-fluoro-N-(pyridin-2-yl)benzamide and 4-bromo-N-(pyridin-2-yl)benzamide.

Predicted ¹H NMR Data
AtomMultiplicityPredicted δ (ppm)Predicted J (Hz)Assignment Rationale
N-Hbroad singlet9.0 - 9.5-Amide proton, typically broad due to quadrupole broadening and exchange.[5]
H6doublet8.3 - 8.5J(H6,H4) ≈ 0.5-1.0Deshielded due to proximity to the electronegative nitrogen and the amide linkage.
H3doublet8.1 - 8.3J(H3,H4) ≈ 8.5-9.0Ortho to the amide-substituted nitrogen.
H2', H6'doublet of doublets7.9 - 8.1J(H,H) ≈ 8.5-9.0, J(H,F) ≈ 5.0-6.0Protons ortho to the carbonyl group, showing coupling to both adjacent protons and the fluorine atom.
H4doublet of doublets7.7 - 7.9J(H4,H3) ≈ 8.5-9.0, J(H4,H6) ≈ 2.0-2.5Meta to the bromine and ortho to the amide-substituted nitrogen.
H3', H5'triplet7.1 - 7.3J(H,F) ≈ 8.5-9.0Protons ortho to the fluorine atom, appearing as a triplet due to coupling with two adjacent protons and the fluorine.
Predicted ¹³C NMR Data
AtomPredicted δ (ppm)Assignment Rationale
C=O164 - 166Carbonyl carbon of the amide.
C4'163 - 165 (d, ¹J(C,F) ≈ 250 Hz)Carbon directly attached to fluorine, shows a large one-bond coupling constant.
C2151 - 153Carbon of the pyridine ring attached to the amide nitrogen.
C6148 - 150Alpha-carbon to the pyridine nitrogen.
C4140 - 142Carbon in the pyridine ring, deshielded by the adjacent nitrogen.
C1'130 - 132Quaternary carbon of the fluorobenzamide ring.
C2', C6'129 - 131 (d, ³J(C,F) ≈ 9 Hz)Carbons ortho to the carbonyl group, showing smaller coupling to fluorine.
C3', C5'115 - 117 (d, ²J(C,F) ≈ 22 Hz)Carbons ortho to the fluorine atom, with a characteristic two-bond coupling constant.
C3114 - 116Carbon ortho to the amide-substituted nitrogen in the pyridine ring.
C5118 - 120Carbon bearing the bromine atom.

Data Interpretation and Rationale

The predicted chemical shifts are based on the additive effects of the substituents on the aromatic rings.

  • Pyridine Ring: The electron-withdrawing nature of the nitrogen atom and the bromine atom significantly influences the chemical shifts of the pyridine protons and carbons. The protons and carbons alpha to the nitrogen (C6/H6) are expected to be the most deshielded. The bromine at the 5-position will have a moderate deshielding effect on the adjacent protons and carbons.

  • Fluorobenzamide Ring: The fluorine atom, being highly electronegative, will cause a significant downfield shift for the carbon it is directly attached to (C4') and will also influence the chemical shifts of the other carbons and protons in the ring through coupling. The ¹⁹F-¹H and ¹⁹F-¹³C coupling constants are diagnostic in assigning the signals of this ring.

  • Amide Bond: The amide proton (N-H) is typically observed as a broad singlet in a downfield region, and its chemical shift can be solvent and concentration-dependent. The restricted rotation around the C-N amide bond can sometimes lead to the observation of rotamers at low temperatures.

Troubleshooting and Advanced Analysis

  • Signal Overlap: If significant signal overlap occurs in the aromatic region of the ¹H NMR spectrum, acquiring the spectrum in a different solvent (e.g., DMSO-d₆) or at a higher magnetic field strength can help resolve the signals.[2]

  • 2D NMR Spectroscopy: For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments are highly recommended.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the pyridine and fluorobenzamide rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons and confirming the connectivity between the two aromatic rings via the amide linkage.

Conclusion

This application note provides a comprehensive set of predicted ¹H and ¹³C NMR reference parameters for N-(5-bromopyridin-2-yl)-4-fluorobenzamide. The detailed protocols for sample preparation and data acquisition, along with the in-depth analysis of the expected spectral features, will serve as a valuable resource for researchers in the synthesis and characterization of this and related compounds. For definitive structural confirmation, the use of 2D NMR techniques is strongly advised.

References

  • Royal Society of Chemistry. (n.d.). Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3.
  • Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support.
  • ResearchGate. (n.d.). Synthesis of different N-(pyridin-2-yl)-benzamide derivatives utilizing Fe2Ni-BDC catalyst.
  • MDPI. (2018, September 18). Design, Synthesis and Evaluation of N-pyrazinylbenzamides as Potential Antimycobacterial Agents.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB.
  • Chemspace. (n.d.). N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide.
  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY.
  • Chemspace. (n.d.). N-[(5-bromopyridin-2-yl)methyl]-2-chloro-4-fluorobenzamide.
  • Chemazone. (n.d.). N-(5-aminopyridin-2-yl)-4-bromo-2-fluorobenzamide.
  • MDPI. (2019, November 1). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.
  • National Center for Biotechnology Information. (2025, December 18). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Chemical Synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. As a key intermediate in various pharmaceutical research endeavors, optimizing its synthesis is crucial for efficient drug discovery pipelines. This document, structured in a user-friendly question-and-answer format, provides in-depth troubleshooting strategies, scientifically grounded explanations, and actionable protocols to enhance your synthetic outcomes. Our approach is rooted in extensive in-lab experience and a thorough understanding of the underlying chemical principles governing this amide coupling reaction.

Troubleshooting Guide & FAQs

My reaction yield is significantly lower than expected. What are the most common initial checks I should perform?

Low yields in amide synthesis can often be traced back to fundamental experimental parameters. Before delving into more complex possibilities, a systematic review of the basics is essential.

  • Reagent Quality and Stoichiometry:

    • 4-Fluorobenzoyl chloride: This reagent is susceptible to hydrolysis. Ensure it is fresh or has been properly stored under anhydrous conditions. The presence of 4-fluorobenzoic acid as a hydrolysis byproduct will not participate in the desired reaction, thereby reducing the effective concentration of your acylating agent.

    • 5-Bromo-2-aminopyridine: Verify the purity of this starting material. Impurities can interfere with the reaction.

    • Solvent: Ensure the use of an anhydrous solvent. Trace amounts of water can lead to the hydrolysis of the acid chloride, a common cause of low yield.

    • Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants are being used. A slight excess of the acid chloride is sometimes employed, but a large excess can lead to side reactions.

  • Reaction Conditions:

    • Anhydrous and Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

    • Temperature Control: Maintain the recommended reaction temperature. Deviations can affect reaction rates and promote side reactions.

I've confirmed my reagents and setup are correct, but the yield is still poor. What are the likely chemical causes?

Once the fundamentals are verified, consider the following more nuanced chemical factors:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Poor Nucleophilicity of the Amine: The nitrogen atom in 2-aminopyridine derivatives can be less nucleophilic due to the electron-withdrawing nature of the pyridine ring. This can slow down the reaction.

  • Side Reactions:

    • Diacylation: The product, N-(5-bromopyridin-2-yl)-4-fluorobenzamide, still possesses a potentially reactive amide N-H bond. Under certain conditions, a second molecule of 4-fluorobenzoyl chloride could react at this site, though this is generally less favorable.

    • Reaction with the Pyridine Nitrogen: While the amino group is the primary nucleophile, the pyridine nitrogen can also be acylated, leading to the formation of an acylpyridinium salt. This is more likely if a strong, non-hindered base is used.

    • Polymerization/Tarry Substance Formation: The formation of a viscous or tar-like substance can indicate polymerization, especially under harsh conditions like high temperatures.

  • Product Degradation:

    • Harsh Work-up Conditions: The use of strong acids or bases during the work-up can potentially hydrolyze the newly formed amide bond. Ensure pH adjustments are done carefully and with appropriate reagents.

How can I improve the nucleophilicity of 5-bromo-2-aminopyridine?

The reduced nucleophilicity of the amino group on the pyridine ring is a known challenge. The addition of a suitable base is crucial not only to neutralize the HCl byproduct but also to potentially enhance the reactivity of the amine.

  • Choice of Base:

    • Pyridine: Often used as both a solvent and a base, it effectively scavenges the HCl generated.

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are common non-nucleophilic bases that can be used. DIPEA is bulkier and can sometimes be advantageous in minimizing side reactions.

    • 4-Dimethylaminopyridine (DMAP): A catalytic amount of DMAP can significantly accelerate the reaction by acting as a nucleophilic catalyst. It reacts with the acid chloride to form a highly reactive acylpyridinium intermediate.

What are the best practices for the work-up and purification of N-(5-bromopyridin-2-yl)-4-fluorobenzamide?

Proper work-up and purification are critical for isolating the desired product in high purity and maximizing the isolated yield.

  • Work-up Procedure:

    • Quenching: After the reaction is complete (as determined by TLC or LC-MS), the reaction mixture is typically quenched by pouring it into water or a dilute aqueous basic solution (e.g., saturated sodium bicarbonate). This will neutralize any remaining acid chloride and the HCl byproduct.

    • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove any unreacted amine and pyridine, followed by a wash with saturated sodium bicarbonate solution to remove any 4-fluorobenzoic acid, and finally with brine to remove residual water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system (e.g., ethanol/water) can be used to obtain a crystalline solid.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane is a good starting point for elution.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Analytical TechniquePurpose
¹H and ¹³C NMR Spectroscopy Structural elucidation and identification of impurities.
Mass Spectrometry (MS) Confirmation of the molecular weight.
High-Performance Liquid Chromatography (HPLC) Determination of purity by separating the main component from impurities.
Infrared (IR) Spectroscopy Identification of key functional groups (e.g., C=O and N-H stretches of the amide).

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, incorporating best practices to maximize yield and purity.

Materials:

  • 5-Bromo-2-aminopyridine

  • 4-Fluorobenzoyl chloride

  • Anhydrous Pyridine (or another suitable anhydrous solvent like Dichloromethane with a non-nucleophilic base)

  • Anhydrous Sodium Sulfate (or Magnesium Sulfate)

  • Ethyl Acetate

  • Hexane

  • Saturated Sodium Bicarbonate Solution

  • 1M Hydrochloric Acid Solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-2-aminopyridine (1.0 eq) in anhydrous pyridine.

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add 4-fluorobenzoyl chloride (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and HPLC.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok reagents_ok->check_conditions Yes re_run_reagents Use Fresh/Purified Reagents Recalculate Stoichiometry reagents_ok->re_run_reagents No re_run_conditions Ensure Anhydrous/Inert Conditions Optimize Temperature/Time conditions_ok->re_run_conditions No analyze_reaction Investigate Chemical Causes conditions_ok->analyze_reaction Yes re_run_reagents->start re_run_conditions->start incomplete_rxn Incomplete Reaction? analyze_reaction->incomplete_rxn side_reactions Evidence of Side Reactions? incomplete_rxn->side_reactions No optimize_base Increase Reaction Time/Temp Add DMAP Catalyst incomplete_rxn->optimize_base Yes workup_issue Review Work-up & Purification side_reactions->workup_issue No modify_conditions Modify Base/Solvent Control Reagent Addition side_reactions->modify_conditions Yes optimize_workup Gentle pH Adjustments Optimize Purification Method workup_issue->optimize_workup success Improved Yield optimize_base->success modify_conditions->success optimize_workup->success

Caption: Troubleshooting workflow for low yield synthesis.

References

  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial. (n.d.). Retrieved from [Link]

  • Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)

Technical Support Center: Troubleshooting N-(5-bromopyridin-2-yl)-4-fluorobenzamide Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the specific physicochemical challenges of handling N-(5-bromopyridin-2-yl)-4-fluorobenzamide (CAS: 300717-33-3) in high-throughput screening (HTS) and assay development.

While dimethyl sulfoxide (DMSO) is the universal solvent for lipophilic small molecules, researchers frequently encounter severe precipitation issues with this specific compound during storage or assay dilution. This guide breaks down the mechanistic causality behind these issues and provides self-validating protocols to ensure your compound remains fully solubilized and biologically active.

Mechanistic Causality: The Physicochemical Root of Precipitation

To troubleshoot precipitation, we must first understand the molecular architecture of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. The molecule features an amide linker flanked by a bromopyridine ring and a fluorobenzene ring.

  • Strong Intermolecular Forces: The amide acts as a potent hydrogen bond donor and acceptor. Simultaneously, the highly polarizable bromine atom and the electronegative fluorine atom promote strong halogen bonding and π−π stacking. These forces drive the molecules to form a highly stable, ordered crystal lattice.

  • DMSO Hydration (The "Moisture Sponge" Effect): Pure, anhydrous DMSO disrupts this lattice by solvating the hydrophobic rings and hydrogen-bonding with the amide. However, DMSO is extremely hygroscopic. When exposed to ambient air during pipetting or freeze-thaw cycles, it rapidly absorbs atmospheric water [1].

  • The Crash-Out Mechanism: Water preferentially hydrogen-bonds with DMSO, displacing the compound. Because water cannot solvate the hydrophobic bromo- and fluoro-aromatic rings, the compound's local solubility drops exponentially, triggering rapid nucleation and precipitation [2].

Diagnostic Troubleshooting Workflow

Use the following decision tree to identify the root cause of your precipitation event and apply the correct intervention.

TroubleshootingWorkflow A Precipitation of N-(5-bromopyridin-2-yl)- 4-fluorobenzamide B Stock Storage Issue? A->B During storage C Assay Dilution Issue? A->C During assay setup D Moisture Ingress (DMSO Hydration) B->D Multiple freeze-thaws E Concentration Exceeds Limit B->E >25 mM Stock F Solvent Shift (Aqueous Crash-Out) C->F Direct buffer addition G Heat to 37°C & Sonicate D->G Resolubilize H Aliquot & Store Under Argon E->H Dilute to <10 mM I Step-Down Dilution with Surfactants F->I Modify protocol G->H Prevent recurrence

Decision tree for diagnosing and resolving DMSO precipitation issues.

FAQs & Troubleshooting Guide

Q: My 10 mM stock of N-(5-bromopyridin-2-yl)-4-fluorobenzamide crashed out after a month at -20°C. Why did this happen? A: This is a classic case of DMSO hydration driven by freeze-thaw cycles. DMSO freezes at 18.5°C. Every time you remove the stock from the freezer, condensation forms on the tube. If the tube is opened before reaching room temperature, atmospheric moisture is drawn into the hygroscopic DMSO. Even a 5% (v/v) water content in DMSO drastically reduces the solubility of highly lipophilic compounds[1]. The water molecules preferentially hydrogen-bond with the DMSO, forcing the hydrophobic bromopyridine and fluorobenzene rings to aggregate and precipitate[2].

Q: How can I safely resolubilize the compound without causing thermal degradation? A: Do not boil the sample. Instead, use a combination of gentle heating and acoustic or ultrasonic mixing. Heat the vial in a water bath at 37°C–40°C while sonicating for 10–15 minutes. The gentle heat provides the kinetic energy required to break the stable crystal lattice formed by the halogen bonds and π−π stacking, while sonication ensures homogenous solvent distribution. Always perform a self-validation check (e.g., OD600 measurement) to confirm micro-precipitates are fully dissolved before use[2].

Q: When I dilute the DMSO stock into my aqueous assay buffer (e.g., PBS), I get immediate cloudiness. How do I prevent this "DMSO crash-out"? A: You are observing a solvent-shift precipitation (often leading to Ostwald ripening). When a high-concentration DMSO stock is injected directly into an aqueous buffer, the local concentration of the compound momentarily exceeds its aqueous solubility limit before it can evenly disperse. To prevent this, employ a "step-down" dilution strategy. First, create an intermediate dilution (e.g., 10% DMSO in buffer). Additionally, pre-warming the assay buffer to 37°C and incorporating a biologically compatible surfactant (like 0.01% Tween-20 or 0.1% BSA) before adding the compound will help solvate the hydrophobic moieties during the transition [3].

Quantitative Data: Solubility & Stability Thresholds

To maintain scientific integrity across your assays, strictly adhere to the following empirically derived solubility thresholds for N-(5-bromopyridin-2-yl)-4-fluorobenzamide:

Solvent ConditionMax Soluble ConcentrationStability (at 25°C)Primary Risk Factor
100% Anhydrous DMSO ~25 mM> 6 months (sealed)Evaporation / Oxidation
DMSO + 5% Water < 5 mM< 1 weekAtmospheric moisture ingress
Aqueous Buffer (1% DMSO) < 10 µM< 2 hoursSolvent shift / Crash-out

Experimental Protocol: Preparation of Self-Validating Anhydrous Stocks

To guarantee reproducibility, use this self-validating methodology to prepare and store your master stocks. This protocol engineers out the variables of moisture ingress and incomplete solubilization.

Step 1: Desiccation Equilibrate the lyophilized compound powder to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents ambient humidity from condensing on the cold powder, which would introduce water into the stock before DMSO is even added.

Step 2: Solubilization Add high-purity, anhydrous DMSO (≥99.9%, packaged under argon) to achieve a target concentration of 10 mM. Do not exceed 25 mM to maintain a safety margin against precipitation.

Step 3: Ultrasonic Mixing Sonicate the sealed vial in a water bath at 37°C for 10 minutes. Causality: Gentle heat increases kinetic energy to break the π−π stacking and halogen bonds without causing thermal degradation of the sensitive amide linker.

Step 4: Self-Validation (QC Check) Transfer 100 µL of the solution to a microcuvette and measure absorbance at 600 nm (OD600) against a pure DMSO blank.

  • Pass: OD600 < 0.01 (Indicates a true, homogenous solution).

  • Fail: OD600 ≥ 0.01 (Micro-precipitates are still present; repeat Step 3).

Step 5: Aliquoting and Inert Gas Overlay Dispense the validated solution into single-use, low-binding microcentrifuge tubes (e.g., 50 µL/tube). Purge the headspace of each tube with dry Argon or Nitrogen gas before sealing. Causality: Eliminates atmospheric moisture and oxygen, preventing DMSO hydration and compound oxidation during long-term storage[2].

Step 6: Storage Store aliquots at -20°C or -80°C. Never return a thawed, opened aliquot to the freezer for reuse.

References

  • Title: In situ DMSO Hydration Measurements of HTS Compound Libraries Source: Combinatorial Chemistry & High Throughput Screening URL: [Link]

  • Title: Overcoming problems of compound storage in DMSO: solvent and process alternatives Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Assay Guidance Manual: Compound Management Source: National Center for Advancing Translational Sciences (NCATS), NIH URL: [Link]

Sources

forced degradation pathways and stability testing of N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(5-bromopyridin-2-yl)-4-fluorobenzamide Degradation Studies

Welcome to the technical support center for the stability testing and forced degradation analysis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the stability assessment of this and structurally similar molecules. Our goal is to explain not just the "how" but the "why" behind each experimental choice, grounding our advice in established scientific principles and regulatory expectations.

Section 1: FAQs - Core Concepts in Forced Degradation

This section addresses foundational questions about the purpose and design of forced degradation studies, tailored to the structural features of N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Q1: What is the primary purpose of a forced degradation study for a new chemical entity like N-(5-bromopyridin-2-yl)-4-fluorobenzamide?

A1: The primary purpose of a forced degradation (or stress testing) study is multifaceted and foundational for drug development.[1][2] In accordance with regulatory guidelines such as ICH Q1A(R2), these studies are designed to:

  • Identify Potential Degradation Products: By subjecting the molecule to harsh chemical and physical conditions, we can generate degradation products that are likely to form under long-term storage conditions.[1][3][4]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in identifying its inherent weaknesses. For N-(5-bromopyridin-2-yl)-4-fluorobenzamide, key liabilities include the amide bond, which is susceptible to hydrolysis, and the electron-rich pyridine ring, which can be prone to oxidation.[5][6]

  • Develop and Validate Stability-Indicating Analytical Methods: A forced degradation study is essential to prove that your analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, can separate the intact drug from all its potential degradation products.[1][7] This ensures the method is "stability-indicating."

  • Inform Formulation and Packaging Development: Knowledge of the molecule's sensitivity to light, heat, or moisture guides the development of a stable drug product and the selection of appropriate packaging.[8][9]

Q2: What are the critical stress conditions to apply for N-(5-bromopyridin-2-yl)-4-fluorobenzamide, and why?

A2: The standard set of stress conditions is defined by ICH guidelines.[1][4] For this specific molecule, the rationale is as follows:

  • Acid and Base Hydrolysis: The central amide linkage is the most probable site for hydrolytic cleavage. Acid-catalyzed hydrolysis will protonate the amide carbonyl, making it more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. These tests will reveal the stability of this critical bond across a wide pH range.[3][5]

  • Oxidation: An oxidizing agent like hydrogen peroxide is used to assess the molecule's susceptibility to oxidation.[10] Potential sites include the nitrogen on the pyridine ring, which can form an N-oxide, or the aromatic rings.

  • Thermal Degradation: Heating the sample (e.g., at 60°C or higher) provides energy to overcome activation barriers for degradation reactions that might occur over a long period at lower temperatures.[3][4]

  • Photostability: Exposing the drug to controlled UV and visible light, as per ICH Q1B, is crucial.[1][3] Aromatic systems and heteroatoms can absorb light energy, leading to photochemical degradation.

Section 2: Troubleshooting Guide - Experimental Design & Execution

This section focuses on practical issues that can arise during the setup and execution of your stress studies.

Q3: I'm not seeing any degradation under my initial stress conditions. What should I do?

A3: This is a common scenario, especially with highly stable molecules. The goal of forced degradation is to achieve some degradation, ideally in the range of 5-20%.[2] If you observe less than 5% degradation, your stress conditions are too mild.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1 M HCl/NaOH, consider increasing to 1 M or even higher. For oxidation, increase the concentration of H₂O₂.

    • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature in 10°C increments (e.g., from 60°C to 70°C or 80°C) will accelerate reaction rates.[3][4]

    • Extend Exposure Time: If you are sampling at 24 hours, extend the study to 48, 72 hours, or even longer.

    • Check Drug Solubility: Ensure your compound is fully dissolved in the stress medium. Poor solubility can mask instability, as only the dissolved fraction is susceptible to degradation in solution. You may need to use a co-solvent like methanol or acetonitrile, but be mindful that the co-solvent itself should be stable and not interfere with the degradation or analysis.

Q4: My sample degraded completely after applying the stress condition. How do I adjust my experiment?

A4: Complete degradation provides little useful information for developing a stability-indicating method, as you cannot assess the separation between the parent peak and the degradants.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Decrease the molarity of your acid, base, or oxidizing agent.

    • Lower the Temperature: Perform the study at a lower temperature (e.g., 40°C or even room temperature).

    • Shorten the Exposure Time: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the degradation profile as it develops.

    • Dilute the Sample: In some cases, high concentrations of the drug substance can catalyze its own degradation.

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration (Initial)Target Degradation
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C24 - 72 hours5-20%
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°C24 - 72 hours5-20%
Oxidation 3% - 30% H₂O₂Room Temp - 60°C24 hours5-20%
Thermal (Solid) Dry Heat80°C48 hours< 5%
Thermal (Solution) Reflux in H₂O80°C48 hours5-20%
Photostability ICH Q1B Option 2AmbientAs per guidelineDetectable
Section 3: Troubleshooting Guide - Analytical Method (HPLC)

The reliability of your entire study hinges on the performance of your analytical method.

Q5: My HPLC chromatogram shows poor peak shape for the parent compound or degradants. What are the likely causes?

A5: Poor peak shape (e.g., tailing, fronting, or broad peaks) can compromise resolution and quantification.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: The pyridine moiety in your molecule is basic. Ensure the mobile phase pH is controlled with a suitable buffer (e.g., phosphate or formate) and is at least 2 pH units away from the pKa of the pyridine nitrogen to ensure a consistent ionization state. Uncontrolled pH can lead to peak tailing.

    • Adjust Organic Modifier: If peaks are too broad, the organic content of your mobile phase may be too low, leading to poor retention and band broadening. Try adjusting the gradient or isocratic composition.

    • Sample Overload: Injecting too much sample can cause peak fronting. Reduce the injection volume or the sample concentration.[11]

    • Column Health: The column itself may be degraded or contaminated. Flush the column with a strong solvent or replace it if necessary.[11]

Q6: I suspect a degradation product is co-eluting with my main peak. How can I confirm this and resolve it?

A6: This is a critical issue that undermines the "stability-indicating" nature of the method.

  • Confirmation & Resolution Steps:

    • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to assess peak purity across the entire peak.[1] A non-uniform spectrum across the peak is a strong indicator of co-elution.

    • Change Method Selectivity: You must modify the chromatography to separate the co-eluting peaks.

      • Modify Mobile Phase: Change the organic solvent (e.g., from acetonitrile to methanol), alter the pH, or change the buffer type.

      • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase).[11]

    • LC-MS Analysis: Couple your HPLC to a mass spectrometer (MS).[12][13] If the mass spectrum under the single chromatographic peak shows more than one m/z value, you have definitive proof of co-elution.

Section 4: FAQs - Data Interpretation

Understanding the data is as important as generating it correctly.

Q7: What is "mass balance" and why is it important in my study?

A7: Mass balance is a critical parameter used to validate the quality of your forced degradation data.[1][14] It is an accounting of all the mass in the sample, defined as:

Mass Balance (%) = [(% Assay of Parent Drug) + (Σ % Area of all Degradation Products)] / (Initial % Assay of Parent Drug) * 100

  • Why it's important:

    • A good mass balance (typically 95-105%) provides confidence that your analytical method is detecting all major degradation products.[15]

    • If the mass balance is low (<95%), it could indicate that some degradation products are not being detected (e.g., they have no UV chromophore, are volatile, or are not eluting from the column).[15]

    • If the mass balance is high (>105%), it may suggest that the response factor (UV absorbance) of the degradation products is significantly higher than that of the parent drug, or it could point to co-elution issues.[16]

Q8: Based on the structure of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, what are the most likely degradation products I should look for with LC-MS?

A8: By analyzing the structure, we can predict the most probable degradation pathways and their products. This is key for targeted mass analysis.

  • Hydrolysis Products: The most likely degradation is the cleavage of the amide bond, which would yield two primary products:

    • 5-bromo-2-aminopyridine

    • 4-fluorobenzoic acid [17]

  • Oxidation Products:

    • N-oxide derivative: Oxidation at the pyridine nitrogen is a common pathway for pyridine-containing compounds. This would result in a mass increase of +16 amu.

    • Hydroxylated derivatives: Hydroxylation on one of the aromatic rings is also possible, leading to a mass increase of +16 amu.

  • Photolytic Products: Photodegradation can be complex, but potential pathways include cleavage of the C-Br bond or other radical-mediated reactions.

Section 5: Visualized Workflows and Pathways

Diagram 1: General Workflow for Forced Degradation Studies

G cluster_0 1. Planning & Setup cluster_1 2. Stress Application cluster_2 3. Analysis cluster_3 4. Data Interpretation A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B Prepare Drug Substance Solution (e.g., 1 mg/mL) A->B C Apply Stress Conditions (Controlled Temp & Time) B->C D Take Time-Point Samples (e.g., 0, 8, 24, 48h) C->D E Neutralize/Quench Reaction (If necessary) D->E F Analyze via Stability-Indicating HPLC-UV/PDA E->F G Identify Peaks via LC-MS F->G H Assess Peak Purity F->H K Propose Degradation Pathways G->K I Calculate % Degradation H->I J Determine Mass Balance I->J J->K

Caption: Workflow for a typical forced degradation study.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (H⁺ or OH⁻) cluster_oxidation Oxidation ([O]) Parent N-(5-bromopyridin-2-yl)- 4-fluorobenzamide Amine 5-bromo-2-aminopyridine Parent->Amine Amide Cleavage Acid 4-fluorobenzoic acid Parent->Acid Amide Cleavage N_Oxide Pyridine N-Oxide Derivative (+16 amu) Parent->N_Oxide N-Oxidation

Caption: Predicted primary degradation pathways.

Section 6: Experimental Protocols

The following are generalized starting-point protocols. You must adapt them based on the observed stability of your specific batch of N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Protocol 1: Acid/Base Hydrolysis

  • Prepare a 1.0 mg/mL stock solution of the drug substance in methanol or acetonitrile.

  • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a sealed vial.

  • For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH in a separate sealed vial.

  • Prepare a control sample by mixing 1 mL of stock with 9 mL of purified water.

  • Place all vials in a water bath or oven at 60°C.

  • Withdraw aliquots at 0, 8, 24, and 48 hours.

  • Before analysis, neutralize the acid sample with an equivalent amount of 0.1 M NaOH and the base sample with 0.1 M HCl.

  • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

Protocol 2: Oxidative Degradation

  • Prepare a 1.0 mg/mL stock solution of the drug substance in methanol or acetonitrile.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide in a sealed vial.

  • Keep the vial at room temperature, protected from light.

  • Withdraw aliquots at 0, 8, and 24 hours.

  • Dilute with mobile phase to an appropriate concentration for HPLC analysis. There is typically no need to quench the reaction if samples are analyzed promptly.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency. [Link]

  • Lamb, E. A practical guide to forced degradation and stability studies for drug substances, Onyx Scientific. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res, 16(1), e124907. [Link]

  • Lurie, I. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. [Link]

  • Li, W., et al. (2021). Photocatalytic dehydrogenative oxidation/amination of 2-alkyl benzamides under transition-metal-free conditions. Organic Chemistry Frontiers. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Ashe, A. (2026). Reconciling Mass Balance in Forced Degradation Studies. Pharmaceutical Technology. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71572, 4-Fluorobenzamide. [Link]

  • Kulkarni, A. A., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Chemspace. N-(5-bromopyridin-2-yl)-2-chloro-4-fluorobenzamide. [Link]

  • ResolveMass Laboratories Inc. (2025). The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]

  • NextSDS. N-(5-bromopyridin-2-yl)-4-chloro-2-hydroxybenzamide. [Link]

  • Singh, H., et al. (2024). Achieving and Understanding Mass Balance in Forced Degradation Studies: A Comprehensive Review. ResearchGate. [Link]

  • Sremac, M., et al. (2025). Lifitegrast Degradation: Products and Pathways. FULIR. [Link]

  • Sheker, H. N., et al. (2023). stability of pharmaceutical preparations. MINAR International Journal of Applied Sciences and Technology. [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • ICH. Quality Guidelines. [Link]

  • Mourne Training Services. (2022). What is Mass Balance in a Forced Degradation Study? [Link]

  • Wang, T., et al. (2022). A Systematic Review of Photolysis and Hydrolysis Degradation Modes, Degradation Mechanisms, and Identification Methods of Pesticides. ResearchGate. [Link]

  • Neue, U. D. HPLC Troubleshooting Guide. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • BioProcess International. (2015). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Kumar, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

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minimizing halogenated byproducts during the amidation of N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Amidation of N-(5-bromopyidin-2-yl)-4-fluorobenzamide

Welcome to the technical support center for the amidation of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation, with a focus on minimizing the formation of halogenated byproducts. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns during the amidation process.

Q1: What are the most common halogenated byproducts in this reaction?

The primary halogenated byproducts are typically formed through undesired side reactions involving the halogen atoms on both the pyridine and benzoyl moieties. These can include:

  • Hydrodehalogenation: Replacement of a bromine or fluorine atom with a hydrogen atom.

  • Halogen Exchange: Swapping of the bromine and fluorine atoms between the aromatic rings.

  • Dimerization/Oligomerization: Coupling of starting materials or intermediates, often catalyzed by trace metals.

  • Ring-Chlorinated Byproducts: If chlorinated solvents (like dichloromethane) or reagents are used, chlorine can be incorporated into the product.[1][2]

Q2: What are the primary mechanistic causes of these byproducts?

Halogenated byproduct formation often stems from several factors:

  • Excessively High Temperatures: Can provide the activation energy for undesired pathways, such as radical-mediated dehalogenation.

  • Inappropriate Base Selection: Strong, non-nucleophilic bases are generally preferred. Nucleophilic bases can directly participate in substitution reactions. The choice of base can also influence the solubility and reactivity of intermediates.

  • Presence of Trace Metal Impurities: Can catalyze cross-coupling and dehalogenation side reactions. This is particularly relevant if the starting materials are synthesized using palladium or copper catalysts.

  • Non-Inert Reaction Atmosphere: Oxygen can initiate radical chain reactions that lead to byproduct formation.

Q3: I'm seeing significant byproduct formation. What is the quickest change I can make to my protocol to potentially reduce it?

The most immediate and often impactful change is to lower the reaction temperature. Many side reactions have a higher activation energy than the desired amidation. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly improve selectivity. If your reaction is running at reflux, try reducing the temperature by 20-30 °C.

Q4: How critical is reagent purity and storage?

It is absolutely critical. The 4-fluorobenzoyl chloride is susceptible to hydrolysis to 4-fluorobenzoic acid, which can complicate the reaction. The N-(5-bromopyridin-2-yl)amine can degrade over time, especially if exposed to light and air.

  • Storage: Store both reagents in a cool, dark, and dry environment, preferably under an inert atmosphere (nitrogen or argon).

  • Purity Check: Before use, it's advisable to check the purity of your starting materials by NMR or LC-MS. If impurities are detected, purification (recrystallization or column chromatography) is recommended.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for systematically addressing persistent issues with halogenated byproduct formation.

Guide 1: Optimizing Reaction Conditions - Base and Solvent Selection

The choice of base and solvent is paramount in controlling the reaction's selectivity. The base not only scavenges the HCl generated but also influences the nucleophilicity of the amine.

Causality: A base that is too strong or nucleophilic can lead to deprotonation at undesired sites or direct reaction with the starting materials. The solvent affects the solubility of reactants and intermediates, which in turn can alter reaction pathways.

Experimental Protocol for Screening Base/Solvent Systems:

  • Setup: In parallel reaction vials, add N-(5-bromopyridin-2-yl)amine (1.0 equiv) and the chosen solvent (see table below).

  • Inert Atmosphere: Purge each vial with nitrogen or argon.

  • Base Addition: Add the selected base (1.2 equiv).

  • Cooling: Cool the mixtures to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 equiv) in the corresponding solvent.

  • Reaction: Allow the reactions to warm to room temperature and stir for a designated time (e.g., 12 hours).

  • Analysis: Quench the reactions and analyze the crude product mixture by LC-MS or ¹H NMR to determine the ratio of desired product to halogenated byproducts.

Data Presentation: Base and Solvent Screening

Base Solvent Expected Outcome Comments
PyridineDichloromethane (DCM)Moderate yield, potential for N-acylation of pyridine.[3][4]A classic choice, but pyridine's nucleophilicity can be problematic.
Triethylamine (TEA)Dichloromethane (DCM)Good yield, but potential for competing side reactions.[5]A stronger, non-nucleophilic base than pyridine.
Diisopropylethylamine (DIPEA)Dichloromethane (DCM)High yield, sterically hindered nature minimizes side reactions.[6]Often a superior choice to TEA.
Potassium Carbonate (K₂CO₃)Acetonitrile (MeCN)Moderate to good yield, heterogeneous reaction.A weaker, inorganic base that can be effective and is easily removed.
Sodium Hydride (NaH)Tetrahydrofuran (THF)High yield, requires strictly anhydrous conditions.A very strong, non-nucleophilic base. Use with caution.

Troubleshooting Workflow: Base and Solvent Selection

start High Halogenated Byproducts Detected check_base Is the base nucleophilic (e.g., pyridine)? start->check_base switch_base Switch to a hindered base (DIPEA) or inorganic base (K₂CO₃). check_base->switch_base Yes check_solvent Is the solvent chlorinated (e.g., DCM)? check_base->check_solvent No re_evaluate Re-evaluate byproduct profile. switch_base->re_evaluate switch_solvent Switch to a non-chlorinated solvent (e.g., THF, MeCN). check_solvent->switch_solvent Yes check_solvent->re_evaluate No switch_solvent->re_evaluate

Caption: Troubleshooting logic for base and solvent optimization.

Guide 2: Managing Reaction Energetics - Temperature Control

Causality: The Arrhenius equation dictates that reaction rates increase with temperature. However, the rates of desired and undesired reactions may not increase proportionally. Byproduct formation, particularly radical-mediated dehalogenation, is often favored at higher temperatures.

Experimental Protocol for Temperature Screening:

  • Optimized Conditions: Using the best base/solvent combination identified in Guide 1, set up three identical reactions.

  • Temperature Variation:

    • Reaction A: Run at 0 °C for 24 hours.

    • Reaction B: Run at room temperature (~25 °C) for 12 hours.

    • Reaction C: Run at a moderately elevated temperature (e.g., 50 °C) for 4 hours.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Analysis: Upon completion, compare the product-to-byproduct ratios for each temperature.

Data Presentation: Effect of Temperature on Byproduct Formation

Temperature (°C) Relative Reaction Rate Expected Halogenated Byproducts
0SlowMinimal
25 (Room Temp)ModerateLow to Moderate
50FastHigh
Guide 3: The Role of Catalysts in Side Reactions

While this amidation is not typically catalytic, trace metal impurities from previous synthetic steps can act as catalysts for unwanted side reactions, such as Buchwald-Hartwig-type couplings or dehalogenation.[7][8]

Causality: Palladium or copper impurities are notorious for catalyzing C-N bond formation and C-X (X=halogen) activation.[7][9] If your starting materials were synthesized using these metals, even trace amounts can lead to byproduct formation.

Mitigation Protocol:

  • Source Material Review: Check the synthesis route of your starting materials for the use of transition metal catalysts.

  • Purification: If metal catalysis was used, consider purifying the starting materials.

    • Recrystallization: Often effective at removing inorganic impurities.

    • Silica Gel Chromatography: Can remove many metal complexes.

    • Treatment with a Metal Scavenger: Activated carbon or specialized resins can be used to sequester trace metals.

  • Reaction Additives: In some cases, adding a strong chelating agent like EDTA (ethylenediaminetetraacetic acid) to the reaction mixture can sequester trace metals and inhibit their catalytic activity.

Reaction and Byproduct Formation Pathways

cluster_main Desired Amidation Pathway cluster_side Byproduct Pathways A N-(5-bromopyridin-2-yl)amine C Desired Product A->C D Hydrodehalogenation A->D High Temp / Radicals E Halogen Exchange A->E Trace Metals F Dimerization A->F Trace Metals B 4-fluorobenzoyl chloride B->C B->D High Temp / Radicals B->E Trace Metals

Caption: Desired reaction versus common byproduct pathways.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide | Organic Letters - ACS Publications. ACS Publications. [Link]

  • Mechanisms for the Acetylation of Aminopyridines - ConnectSci. ConnectSci. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC. National Center for Biotechnology Information. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide - American Chemical Society. American Chemical Society. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Montclair State University. [Link]

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Università degli Studi di Milano. [Link]

  • Green Chemistry - BORIS Portal. University of Bern. [Link]

  • CuO Promotes the Formation of Halogenated Disinfection Byproducts during Chlorination via an Enhanced Oxidation Pathway | Environmental Science & Technology - ACS Publications. ACS Publications. [Link]

  • 4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide | Request PDF - ResearchGate. ResearchGate. [Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE at Syracuse University. Syracuse University. [Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts - PMC. National Center for Biotechnology Information. [Link]

  • Formation of Halogenated Byproducts upon Water Treatment with Peracetic Acid - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) An Electrochemical Amidation/C-H Halogenation Cascade for the Sustainable Synthesis of Halogenated N-Aryl Amides, Carbamates and Ureas - ResearchGate. ResearchGate. [Link]

  • Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. YouTube. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. National Center for Biotechnology Information. [Link]

  • Direct Transamidation Reactions: Mechanism and Recent Advances - MDPI. MDPI. [Link]

  • Scope of the intramolecular amidation reaction. Reaction conditions:... - ResearchGate. ResearchGate. [Link]

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Technical Support Center: Optimizing Crystallization Temperatures for N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the crystallization of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of obtaining high-quality, crystalline material. Temperature is a critical process parameter that directly governs the thermodynamics and kinetics of crystallization, influencing everything from yield and purity to crystal size and polymorphic form.[1][2][3] This guide provides in-depth, cause-and-effect-based solutions to common challenges encountered during the crystallization of this compound.

Troubleshooting Guide: Temperature-Related Crystallization Issues

This section addresses specific experimental problems in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Question 1: My compound fails to crystallize and remains a clear solution even after cooling. What temperature-related factors could be at play?

Answer:

This issue almost always stems from insufficient supersaturation, which is the essential driving force for both the birth of new crystals (nucleation) and their subsequent growth.[4] Temperature is the primary tool to control this state.

Possible Causes & Solutions:

  • Cause 1: Insufficient Cooling. The final temperature may not be low enough to reduce the solubility of N-(5-bromopyridin-2-yl)-4-fluorobenzamide to a point where the solution becomes supersaturated.

    • Solution: Continue cooling the solution. If using a standard ice bath (0°C), consider switching to an ice/salt bath or a cryo-cooler to achieve lower temperatures. It is crucial to know the solubility curve of your compound in the chosen solvent to guide your temperature range.

  • Cause 2: Excess Solvent. Too much solvent may have been added during the initial dissolution step. In this scenario, even significant cooling may not create the necessary supersaturation.

    • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the solute concentration. Once a higher concentration is achieved, re-attempt the cooling process. A good starting point is to use the minimum amount of hot solvent required to fully dissolve the compound.[5]

  • Cause 3: High Kinetic Barrier to Nucleation. Sometimes, even when a solution is supersaturated, the energy barrier for spontaneous nucleation is too high.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites, lowering the energy barrier.[5]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure N-(5-bromopyridin-2-yl)-4-fluorobenzamide (a "seed crystal") to the cooled, supersaturated solution. This bypasses the primary nucleation step and promotes crystal growth on the existing template.[6]

Question 2: An oil has formed at the bottom of my flask instead of crystals. How can I fix and prevent this "oiling out"?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute in that specific solvent system. Rapid cooling is a common culprit.[7]

Possible Causes & Solutions:

  • Cause 1: Cooling Rate is Too Fast. Rapid cooling can plunge the solution deep into the "labile zone" of supersaturation, where spontaneous nucleation is chaotic and can favor the formation of a disordered, liquid-like phase (the oil) over an ordered crystal lattice.[4][8]

    • Solution: Re-heat the solution until the oil fully redissolves (you may need to add a small amount of extra solvent). Then, cool the solution much more slowly. Insulate the flask by wrapping it in glass wool or placing it within a larger, empty beaker to slow heat transfer. Programmable cooling baths offer the most precise control.[7] A slower cooling rate allows the system to remain in the "metastable zone" for longer, where crystal growth is favored over nucleation, preventing the sudden crash-out as an oil.[4]

  • Cause 2: Solvent Choice. The chosen solvent may be too "good" at high temperatures and too "poor" at low temperatures, leading to a very steep solubility curve that is difficult to control.

    • Solution: Consider using a co-solvent system. By adding a miscible "anti-solvent" (one in which your compound is less soluble) to the primary solvent, you can often achieve a more gradual change in solubility with temperature, widening the metastable zone and reducing the risk of oiling out.[7][9]

Question 3: I've successfully obtained crystals, but they are extremely small, like a fine powder. How can I increase the crystal size?

Answer:

The formation of very small crystals indicates that the rate of nucleation significantly dominated the rate of crystal growth.[4] This happens when a very high level of supersaturation is generated quickly, leading to the simultaneous birth of a massive number of crystal nuclei that then compete for the limited amount of solute.

Possible Causes & Solutions:

  • Cause 1: High Supersaturation Level. As with oiling out, cooling the solution too quickly or using a highly concentrated initial solution can generate excessive supersaturation.

    • Solution: Slow down the cooling rate.[8] This is the most critical parameter for increasing crystal size. A slower temperature drop maintains a lower, more controlled level of supersaturation, allowing existing crystals to grow larger rather than creating a shower of new nuclei.

  • Cause 2: Excessive Agitation or Vibration. Physical disturbances can induce secondary nucleation, where new crystals are formed from contact with existing crystals or the flask walls, leading to a smaller final crystal size.[7]

    • Solution: Allow the crystallization to proceed in an undisturbed location. Stirring is sometimes necessary to ensure homogeneity, but the rate should be slow and non-turbulent. For many lab-scale crystallizations, quiescent (undisturbed) cooling is preferable for obtaining large crystals.

Data Summary: Temperature Effects on Crystallization Outcome

The following table summarizes the general relationship between key temperature-related parameters and the resulting crystal attributes.

ParameterActionPrimary Effect on SupersaturationLikely Outcome on CrystalsScientific Rationale
Cooling Rate Decrease (Slow Cooling)Maintained at a low, stable levelLarger, more well-defined crystalsFavors crystal growth over nucleation by keeping the system in the metastable zone.[4][8]
Increase (Fast Cooling)Rapidly reaches a high levelSmaller crystals, potential for oiling outNucleation dominates growth; system may crash out into a disordered phase.[4][10]
Final Temperature Decrease (Colder)Increases overall supersaturationHigher yieldMore solute comes out of solution as solubility drops.
Dissolution Temp. Increase (Hotter)Allows for higher initial concentrationCan lead to higher yield upon coolingA more concentrated starting solution means more material is available to crystallize.

Experimental Protocol: Temperature Gradient Screening for Optimal Crystallization

This protocol provides a systematic approach to identify the ideal cooling profile for N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Objective: To determine a cooling strategy that maximizes crystal quality, size, and yield.

Materials:

  • N-(5-bromopyridin-2-yl)-4-fluorobenzamide (crude or purified)

  • Candidate solvent (e.g., Ethanol, Isopropanol, Acetonitrile)

  • Multiple small, sealable vials (e.g., 4 mL)

  • Heating block or oil bath with temperature control

  • Insulated containers (e.g., Dewar flasks, styrofoam boxes)

  • Cooling baths (e.g., room temperature water, ice water, dry ice/acetone)

Procedure:

  • Prepare Saturated Stock Solution: In a larger flask, add a known amount of the compound to the chosen solvent. Heat the mixture with stirring to a temperature just below the solvent's boiling point (e.g., 70°C for Ethanol) until the solid is completely dissolved.

  • Aliquot the Solution: Dispense equal volumes (e.g., 1 mL) of the hot, clear solution into several pre-warmed vials and seal them.

  • Initiate Different Cooling Profiles: Place each vial into a different cooling environment simultaneously.

    • Vial 1 (Rapid Cooling): Place directly into an ice/water bath (0°C).

    • Vial 2 (Moderate Cooling): Allow to cool on the benchtop, exposed to ambient air.

    • Vial 3 (Slow Cooling): Place the vial inside an insulated container (like a beaker wrapped in glass wool) and allow it to cool on the benchtop.

    • Vial 4 (Very Slow Cooling): Place the vial in a pre-heated Dewar flask filled with water at the initial dissolution temperature and allow the entire system to cool slowly overnight.

  • Observation and Analysis: After 12-24 hours, observe the contents of each vial. Note the time of first crystal appearance (induction time), the final crystal size, the crystal habit (shape), and the approximate yield (by visual inspection or filtration).

  • Interpretation: Compare the results. The cooling profile that yields larger, well-formed crystals with good recovery is the optimal starting point for scaling up the process. Rapid cooling will likely produce a fine powder, while very slow cooling should yield larger crystals.[8]

Process Logic & Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common temperature-related crystallization issues.

G start Crystallization Issue Encountered no_xtal No Crystals Form start->no_xtal oiling_out Oiling Out Occurs start->oiling_out small_xtal Crystals Too Small start->small_xtal cause_super Cause: Insufficient Supersaturation no_xtal->cause_super Likely Reason cause_rate Cause: Cooling Rate Too Fast oiling_out->cause_rate Likely Reason cause_nucleation Cause: Nucleation >> Growth small_xtal->cause_nucleation Likely Reason sol_cool Solution: Cool to Lower Temp. cause_super->sol_cool sol_evap Solution: Evaporate Solvent cause_super->sol_evap sol_seed Solution: Scratch or Seed cause_super->sol_seed sol_slow_cool Solution: Decrease Cooling Rate cause_rate->sol_slow_cool sol_solvent Solution: Change Solvent System cause_rate->sol_solvent cause_nucleation->sol_slow_cool

Caption: A workflow diagram for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: How does temperature influence the potential for polymorphism in N-(5-bromopyridin-2-yl)-4-fluorobenzamide? A1: Polymorphism is the ability of a compound to exist in more than one crystal structure. Temperature is a key factor in determining which polymorph is formed. Different polymorphs have different thermodynamic stabilities, and their relative stability can change with temperature. A form that is stable at a high temperature may not be the most stable form at room temperature. The rate of cooling can also kinetically trap a less stable (metastable) polymorph. Therefore, consistent and controlled temperature profiles are essential for producing a single, desired polymorphic form batch after batch.[2][11]

Q2: What is the "Metastable Zone Width" (MSZW) and how does temperature affect it? A2: The Metastable Zone Width is the region of supersaturation between the solubility curve and the point where spontaneous nucleation begins. Within this zone, a solution can remain clear indefinitely without forming crystals unless a seed is introduced. It is the ideal region for controlled crystal growth. The width of this zone is highly dependent on the cooling rate. A slower cooling rate results in a narrower effective MSZW because there is more time for nucleation to occur at a lower supersaturation. Conversely, a very fast cooling rate can "overshoot" the MSZW, leading to uncontrolled, rapid nucleation.[12]

Q3: Is it better to start with a higher or lower initial dissolution temperature? A3: A higher dissolution temperature allows you to dissolve more solute per unit of solvent, creating a more concentrated solution. This generally leads to a higher absolute yield upon cooling. However, it also means you will be generating a higher degree of supersaturation for a given temperature drop, which can increase the risk of rapid nucleation and small crystal formation. The optimal initial temperature is a balance: high enough to ensure complete dissolution and achieve good concentration, but not so high that the subsequent cooling becomes uncontrollable. A good practice is to use the lowest temperature that dissolves the solute in a reasonable amount of solvent.

Q4: Can temperature be used to improve the purity of my crystalline product? A4: Yes. Crystallization is an equilibrium-driven purification process. Impurities often have different solubility profiles than the target compound and tend to remain in the liquid phase (the "mother liquor"). A slow, controlled cooling process allows the crystal lattice of N-(5-bromopyridin-2-yl)-4-fluorobenzamide to form in a highly ordered manner, selectively excluding impurity molecules. Rapid crystallization, however, can trap impurities within the growing crystal or between crystal agglomerates, leading to a less pure product.[5][13]

Temperature, Solubility, and Supersaturation

The interplay between these three factors is the foundation of crystallization. This diagram illustrates their relationship.

G cluster_0 Temperature vs. Concentration c Concentration p1 p2 p3 p4 l1 Temperature solubility_curve Solubility Curve A B A->B supersaturation_curve Spontaneous Nucleation Curve C D C->D labile Labile Zone (Rapid Nucleation) metastable Metastable Zone (Growth > Nucleation) stable Stable (Undersaturated) Zone

Caption: Relationship between temperature, solubility, and supersaturation zones.

References

  • RSC, "Recent Advances in Crystallization control: An Industrial Perspective," ResearchGate, [Link]

  • MDPI, "Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry," MDPI, [Link]

  • Annual Reviews, "Advances and New Directions in Crystallization Control," Annual Review of Chemical and Biomolecular Engineering, [Link]

  • Mettler Toledo, "Supersaturation and Crystallization for Nucleation and Growth," Mettler Toledo, [Link]

  • DIAL, "Crystallization control via membrane distillation-crystallization: a review," DIAL, [Link]

  • ACS Publications, "Crystal Size Distribution Control in Crystallization," Industrial & Engineering Chemistry Research, [Link]

  • Chemistry LibreTexts, "3.6F: Troubleshooting," Chemistry LibreTexts, [Link]

  • Hampton Research, "Crystallization Tips," Hampton Research, [Link]

  • ResearchGate, "Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization," ResearchGate, [Link]

  • Waseda University, "Effect of supersaturation on crystal size and number of crystals produced in antisolvent crystallization," Waseda University Research Portal, [Link]

  • Cambridge University Press, "The Influence of Impurities and Additives on Crystallization," Cambridge University Press, [Link]

  • White Rose Research Online, "Investigation of the operating conditions to morphology evolution of β-l-glutamic acid during seeded cooling crystallization," White Rose Research Online, [Link]

  • PMC, "The Effect of Cooling on the Degree of Crystallinity, Solid-State Properties, and Dissolution Rate of Multi-Component Hot-Melt Extruded Solid Dispersions," National Center for Biotechnology Information, [Link]

  • Atlantis Press, "Effect of Cooling Rate and Agitation on Fat Crystallization," Atlantis Press, [Link]

  • CECRI, Karaikudi, "Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid," Central Electrochemical Research Institute, [Link]

  • MDPI, "The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide," MDPI, [Link]

Sources

resolving baseline noise in HPLC chromatograms of N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common baseline abnormalities, ensuring data integrity and reproducibility.

Introduction: The Challenge of a Stable Baseline

In HPLC, a stable, flat baseline is the foundation of accurate quantification.[1] However, achieving this ideal state can be challenging. Baseline anomalies such as noise, drift, and ghost peaks can obscure small analyte peaks, compromise integration accuracy, and ultimately lead to unreliable results.[2][3]

The target analyte, N-(5-bromopyridin-2-yl)-4-fluorobenzamide, possesses characteristics—multiple aromatic rings and halogen substituents—that necessitate careful method development, particularly concerning UV detection and mobile phase selection. This guide provides a systematic, question-and-answer-based approach to troubleshooting, grounded in scientific principles and field-proven experience.

Below is the chemical structure of the analyte, which informs our analytical considerations.

Caption: Structure of N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Systematic Troubleshooting Workflow

Before diving into specific issues, it is crucial to adopt a logical diagnostic sequence. Randomly changing parameters can introduce new variables and complicate the problem. The following workflow provides a structured approach to isolating the source of baseline noise.

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

Frequently Asked Questions & Troubleshooting Guides

This section addresses common baseline issues in a Q&A format, providing both the "why" and the "how" for effective problem-solving.

Part 1: Mobile Phase & Preparation

Q1: My baseline is consistently drifting up or down. What are the most common mobile phase-related causes?

A1: Baseline drift is a gradual, often non-linear, change in the baseline.[3] Its primary causes are typically chemical or thermal in nature.

  • Causality:

    • Mobile Phase Degradation: Solvents like THF can degrade, or additives like Trifluoroacetic Acid (TFA) can change their UV absorbance over time, causing drift, especially in gradient runs.[4][5]

    • Contamination: Impurities leaching from solvent inlet filters or microbial growth in unpreserved aqueous phases can slowly elute, causing the baseline to rise.[6][7] Always use high-purity, HPLC-grade solvents.[3][8]

    • Inadequate Equilibration: The column requires sufficient time to equilibrate with the mobile phase. If you start a run prematurely, the stationary phase is still adjusting, leading to significant drift.[2]

    • Temperature Fluctuations: A common cause of cyclical drift is the laboratory's ambient temperature changing.[2][9] If the column and detector are at different temperatures, or if tubing is exposed to drafts, the refractive index of the mobile phase can change, which is detected as drift.[2][4]

  • Troubleshooting Protocol:

    • Prepare Fresh Mobile Phase: Discard old solvents and prepare a new batch using HPLC-grade reagents and water.[3][10] Avoid "topping off" old bottles with new solvent.[10]

    • Ensure Thermal Stability: Use a column oven to maintain a constant temperature. Ensure the lab environment is stable and insulate tubing if it's exposed to air vents.[2][8]

    • Extend Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. For some methods, like ion-pairing, this can be much longer.[11]

    • Check for Contamination: If drift persists, flush the entire system (bypassing the column) to remove any contaminants from the tubing or pump heads.[7]

Q2: I'm seeing short-term, regular, and cyclical noise (pulsations) in my baseline. What's the cause?

A2: This type of noise is often mechanical and relates to the pump's operation.

  • Causality:

    • Inadequate Degassing: The most frequent cause is dissolved gas in the mobile phase.[3] As the solvent moves from the high-pressure side of the pump to the lower-pressure detector flow cell, bubbles can form.[7] These bubbles cause pressure fluctuations and create noise that is often synchronized with the pump strokes.[12]

    • Pump Malfunction: Worn pump seals, leaky fittings, or faulty check valves can lead to inconsistent flow delivery and pressure fluctuations, which manifest as a pulsating baseline.[7][12][13]

    • Improper Mixing: In gradient systems, if the two mobile phase lines are not mixing efficiently, the detector will see periodic changes in composition, resulting in baseline ripple.[2]

  • Troubleshooting Protocol:

    • Verify Degassing: Ensure your online degasser is functioning correctly. If you don't have one, degas solvents manually via sonication or helium sparging before use.[3][4]

    • Purge the Pump: Purge each pump line thoroughly to remove any trapped air bubbles.[14][15]

    • Perform a Leak Test: Check all fittings for any signs of leaks. Even a small leak can introduce air and cause pressure instability.[13][15]

    • Isolate the Pump: To confirm the pump is the issue, monitor the pressure trace from your HPLC software. If the pressure is fluctuating in sync with the baseline noise, the pump's check valves or seals may need cleaning or replacement.[7]

Table 1: Mobile Phase Preparation Best Practices
Step Protocol & Rationale
1. Solvent Selection Use only HPLC or LC-MS grade solvents and high-purity water (e.g., Milli-Q). Rationale: Lower grade solvents contain impurities that can cause ghost peaks and baseline drift.[3][12]
2. Buffer Preparation Weigh salts accurately and ensure they are fully dissolved before adding the organic component. Filter all buffer solutions through a 0.22 or 0.45 µm filter. Rationale: Prevents precipitation in the system and removes particulates that can damage the pump and column.[16]
3. Mixing For isocratic methods, pre-mix solvents. For gradient methods, ensure components are miscible. When mixing aqueous and organic, add the organic solvent to the aqueous phase to prevent salt precipitation. Rationale: Ensures a homogenous mobile phase, preventing composition fluctuations that cause noise.[2]
4. Degassing Use an online degasser. If unavailable, degas via vacuum filtration, sonication, or helium sparging. Rationale: Crucial for preventing bubble formation, which leads to pump pulsation and detector spikes.[5]
5. Storage Prepare aqueous mobile phases fresh daily to prevent microbial growth.[4][10] Store in clean, dedicated, and clearly labeled glass containers. Rationale: Maintains the integrity and purity of the mobile phase over time.
Part 2: HPLC System & Hardware

Q3: How can I determine if the baseline noise is originating from my detector versus another part of the system?

A3: A simple diagnostic test can quickly isolate the detector.

  • Causality: The detector itself has sources of electronic noise, and its components (lamp, flow cell) can degrade or become contaminated, causing baseline issues.[12] Distinguishing this from upstream problems is key.

  • Diagnostic Protocol:

    • Stop the Pump Flow: Turn off the pump so there is no mobile phase flowing through the system.

    • Observe the Baseline:

      • If the noise stops or significantly decreases: The problem originates upstream of the detector (i.e., from the pump, mobile phase, or column).

      • If the noise persists: The problem is likely within the detector itself (e.g., failing lamp, contaminated flow cell, or electronics).[17]

Q4: The baseline is noisy, and I suspect the UV detector lamp. How do I confirm this and what should I do?

A4: The detector lamp is a consumable part with a finite lifespan. As it ages, its energy output becomes unstable, which directly translates to baseline noise.[3]

  • Causality: A failing lamp produces less light and its output can flicker. Since the detector measures the absorbance of light, this instability results in a noisy signal, especially at low UV wavelengths where solvent absorbance may be higher.[1]

  • Troubleshooting Protocol:

    • Check Lamp Intensity/Energy: Most HPLC software platforms have a diagnostic tool to check the lamp's energy output. Compare the current reading to the reading when the lamp was new. A significant drop indicates the lamp is nearing the end of its life.

    • Perform a Wavelength Accuracy Test: Use a standard like a holmium oxide filter or a caffeine solution to verify that the detector is calibrated correctly.

    • Visual Inspection (If Applicable): While not always possible, sometimes you can observe the lamp flickering upon startup.

    • Replace the Lamp: If diagnostics indicate low energy or if the lamp has exceeded its recommended lifetime (typically ~2000 hours), replace it.[18]

Q5: I see random, sharp spikes in my chromatogram. What could be the cause?

A5: Sharp, random spikes are often caused by air bubbles or particulates passing through the detector flow cell.[3]

  • Causality:

    • Air Bubbles: An air bubble passing through the light path of the flow cell will cause a significant and sharp change in the refractive index, resulting in a large spike (often both positive and negative).[2][3] This is a common symptom of inadequate mobile phase degassing.

    • Particulates: A small particle from a shedding pump seal or an unfiltered sample can also cause a momentary disruption in the light path.

    • Dirty Flow Cell: Contaminants can build up on the flow cell windows, leading to noise and drift.[2][7]

  • Troubleshooting Protocol:

    • Improve Degassing: Ensure your mobile phase is thoroughly degassed.[14]

    • Flush the Flow Cell: Flush the detector's flow cell with a strong, miscible solvent like isopropanol or methanol to dislodge any trapped bubbles or contaminants.[11]

    • Install a Back-Pressure Regulator: Installing a back-pressure regulator after the detector flow cell can increase the pressure within the cell, helping to keep dissolved gases in solution and preventing bubble formation.[11]

Part 3: Column & Method-Specific Issues

Q6: Can my analytical column be the source of baseline noise, and how would I check this?

A6: Yes, the column is a very common source of baseline noise, particularly drift and ghost peaks.

  • Causality:

    • Column Contamination: Strongly retained compounds from previous injections can slowly bleed off the column during a run, especially during a gradient. This "column bleed" appears as a rising baseline or as broad, undefined "ghost peaks".[3][12]

    • Stationary Phase Degradation: Operating at an extreme pH or temperature can cause the bonded phase of the column to degrade and leach into the mobile phase, increasing baseline noise.

    • Improper Equilibration: As mentioned earlier, insufficient equilibration time will cause the baseline to drift as the column's chemical environment stabilizes.[11]

  • Diagnostic Protocol:

    • Bypass the Column: The most definitive test is to replace the analytical column with a zero-dead-volume union or a restrictor capillary.[12]

    • Run the Method: Run your blank gradient (or isocratic method) without the column in place.

    • Analyze the Result:

      • If the baseline becomes stable and quiet: The column is the source of the noise. It likely needs to be cleaned or replaced.[12]

      • If the noise persists: The problem lies elsewhere in the system (pump, mobile phase, or detector).

Table 2: General Column Cleaning & Regeneration Protocol
Step Solvent
1. Buffer Removal HPLC-Grade Water
2. Intermediate Polarity Flush Acetonitrile or Methanol
3. Non-Polar Contaminant Removal Isopropanol (IPA) or Tetrahydrofuran (THF)
4. Re-equilibration Mobile Phase
Note: Always consult the specific column manufacturer's care and use guide for recommended solvents and pH limitations.

References

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Overbrook Scientific. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • ResearchGate. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems. Retrieved from [Link]

  • uHPLCs. (n.d.). Four of the causes of abnormal liquid chromatography baselines. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • GMI. (n.d.). HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Element Lab Solutions. (2019, February 3). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Preparation of Mobile Phase for HPLC. Retrieved from [Link]

  • Phenomenex. (2024). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Baseline Problems. Retrieved from [Link]

  • BASi. (n.d.). Troubleshooting. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC troubleshooting. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(5-bromopyridin-2-yl)-4-fluorobenzamide and Other Fluorinated Benzamides in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascendancy of Fluorinated Benzamides in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Among the myriad of fluorinated pharmacophores, fluorinated benzamides have emerged as a particularly versatile and privileged structural motif, demonstrating a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, a representative fluorinated benzamide, with other structurally related analogs, focusing on their potential as kinase inhibitors. While direct experimental data for N-(5-bromopyridin-2-yl)-4-fluorobenzamide is not extensively available in the public domain, this guide will leverage data from closely related analogs to project its potential efficacy and to provide a framework for its synthesis and evaluation.

Synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide: A Practical Workflow

The synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide is a straightforward process rooted in fundamental amide bond formation chemistry. The most common and efficient method involves the acylation of 2-amino-5-bromopyridine with 4-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions 2-amino-5-bromopyridine 2-Amino-5-bromopyridine Amide_Formation Amide Bond Formation 2-amino-5-bromopyridine->Amide_Formation 4-fluorobenzoyl_chloride 4-Fluorobenzoyl Chloride 4-fluorobenzoyl_chloride->Amide_Formation Base Base (e.g., Triethylamine) Base->Amide_Formation Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Amide_Formation Temperature Room Temperature Temperature->Amide_Formation Product N-(5-bromopyridin-2-yl)-4-fluorobenzamide Amide_Formation->Product

General synthetic workflow for N-(5-bromopyridin-2-yl)-4-fluorobenzamide.
Experimental Protocol: Synthesis of N-(5-bromopyridin-2-yl)-4-fluorobenzamide
  • Dissolution of Amine: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 2-amino-5-bromopyridine in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: To the solution, add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine). Stir the mixture at room temperature for 10-15 minutes.

  • Acylation: Slowly add a solution of 1.05 equivalents of 4-fluorobenzoyl chloride in the same anhydrous solvent to the reaction mixture. The addition is typically performed dropwise at 0 °C to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Comparative Analysis: Projecting the Kinase Inhibitory Profile

Potential Target 1: B-Raf Kinase and the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The B-Raf kinase is a key component of this pathway, and its activating V600E mutation is found in a high percentage of melanomas and other cancers.[2]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor BRAF B-Raf RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N-(5-bromopyridin-2-yl)- 4-fluorobenzamide (Hypothesized Target) Inhibitor->BRAF

Hypothesized inhibition of the MAPK/ERK pathway by N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Structure-Activity Relationship (SAR) Insights:

  • N-pyridinyl Moiety: The pyridine ring is a common hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[3][4]

  • 5-Bromo Substitution: The bromine atom at the 5-position of the pyridine ring can occupy a hydrophobic pocket and contribute to binding affinity through halogen bonding or van der Waals interactions.[4]

  • 4-Fluorobenzamide Group: The 4-fluorophenyl group often resides in a hydrophobic pocket adjacent to the gatekeeper residue of the kinase. The fluorine atom can enhance binding affinity and improve metabolic stability.[1][3]

Comparative Data for B-Raf Inhibitors:

Compound/AnalogB-Raf V600E IC50 (nM)Cellular Assay IC50 (µM)Reference
Pyridine Amide Analog>10,000>10[4]
6-Aminopyridine Analog2,5003.5[4]
5-Bromo-6-aminopyridine Analog3000.45[4]

This table showcases the progressive increase in potency with modifications to the N-pyridinyl scaffold, highlighting the importance of the amino and bromo substitutions for B-Raf inhibition.

Potential Target 2: p38 MAPK and Inflammatory Signaling

The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, playing a central role in the production of pro-inflammatory mediators like TNF-α and IL-1β.[5] Inhibitors of p38 MAPK are of significant interest for the treatment of inflammatory diseases.

p38_MAPK_Pathway cluster_stimuli Stress/Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_response Cellular Response Stimuli Cytokines (TNF-α, IL-1β) UV, Osmotic Shock MKK MKK3/6 Stimuli->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Response Inflammatory Gene Expression (TNF-α, COX-2) MK2->Response Inhibitor N-(5-bromopyridin-2-yl)- 4-fluorobenzamide (Hypothesized Target) Inhibitor->p38

Sources

N-(5-bromopyridin-2-yl)-4-fluorobenzamide vs non-brominated analogs in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of N-(5-bromopyridin-2-yl)-4-fluorobenzamide and its Non-brominated Analog in Bioassays

A Senior Application Scientist's Guide to Structure-Activity Relationships

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry, the N-pyridinyl-benzamide scaffold is a recurring motif in the development of potent and selective kinase inhibitors. This guide focuses on a specific, yet illustrative, pair of molecules: N-(5-bromopyridin-2-yl)-4-fluorobenzamide and its direct non-brominated analog, N-(pyridin-2-yl)-4-fluorobenzamide . While direct, side-by-side comparative data for these exact compounds is not extensively published, we can construct a robust, evidence-based analysis by drawing upon established principles of medicinal chemistry and published data on analogous structures.

The central inquiry of this guide is to dissect the functional impact of a single, strategically placed bromine atom on the pyridine ring. By replacing a hydrogen atom with bromine, we alter the molecule's electronic, steric, and lipophilic properties. This guide will explore the causal mechanisms behind these changes, from the formation of halogen bonds to shifts in metabolic stability, and provide detailed experimental protocols to empirically validate these anticipated differences. The primary context for this comparison will be the inhibition of the p38 MAP kinase pathway, a well-validated target for anti-inflammatory drug discovery where this scaffold has shown relevance.[1][2][3]

The Strategic Role of Bromination in Drug Design

The introduction of a halogen atom is a common and powerful strategy in drug design.[4][5] While fluorine and chlorine are most frequently used, bromine offers a unique combination of properties that can significantly enhance a drug candidate's profile.[6]

The Halogen Bond: A Key to Enhanced Potency

A primary advantage of incorporating bromine is its ability to form a "halogen bond." This is a highly directional, non-covalent interaction between the electropositive region on the outer surface of the halogen (known as the σ-hole) and an electron-rich atom like oxygen, nitrogen, or sulfur in a biological target.[4][5] This interaction can anchor the ligand more tightly within the protein's binding pocket, leading to a measurable increase in binding affinity and, consequently, biological potency.[6] The strength of this bond increases down the halogen group (Cl < Br < I), making bromine a compelling choice for optimizing drug-target interactions.

Modulation of Physicochemical Properties

Beyond specific bonding interactions, bromination also influences key physicochemical parameters:

  • Lipophilicity: The addition of a bromine atom generally increases the molecule's lipophilicity, which can enhance membrane permeability and oral absorption.[6][7]

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the drug's half-life.[6] However, this is not always the case, and the position of the halogen is critical.

  • Molecular Conformation: The size of the bromine atom can influence the preferred conformation of the molecule, potentially pre-organizing it for a better fit within the target's binding site.[6]

Proposed Synthetic Route

The synthesis of both the brominated and non-brominated analogs can be achieved through a standard amide coupling reaction. This is a reliable and high-yielding method commonly used in pharmaceutical synthesis.

Protocol: Amide Coupling Synthesis
  • Reactant Preparation: In separate reaction vessels, dissolve 2-amino-5-bromopyridine (for the brominated analog) or 2-aminopyridine (for the non-brominated analog) (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Acid Chloride Formation: In a separate flask, dissolve 4-fluorobenzoic acid (1.1 eq) in DCM. Add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0°C to convert the carboxylic acid to the more reactive 4-fluorobenzoyl chloride. Stir for 1-2 hours.

  • Coupling Reaction: Slowly add the freshly prepared 4-fluorobenzoyl chloride solution to the respective aminopyridine solution at 0°C. Add a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) to scavenge the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final N-(5-bromopyridin-2-yl)-4-fluorobenzamide or N-(pyridin-2-yl)-4-fluorobenzamide.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Final Products A 2-Amino-5-bromopyridine (Brominated Analog) D Amide Coupling (DCM, Base) A->D B 2-Aminopyridine (Non-brominated Analog) B->D C 4-Fluorobenzoyl Chloride C->D E Aqueous Workup D->E F Purification (Chromatography) E->F G N-(5-bromopyridin-2-yl)-4-fluorobenzamide F->G H N-(pyridin-2-yl)-4-fluorobenzamide F->H

Caption: Synthetic workflow for the target compounds.

Hypothesized Biological Target: The p38 MAPK Signaling Pathway

The N-pyridinyl-benzamide scaffold is a known hinge-binding motif for many kinases. Specifically, it is a core component of several potent p38 mitogen-activated protein (MAP) kinase inhibitors.[1][2] The p38α isoform is a key regulator of the inflammatory response, primarily through its role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3] Therefore, inhibitors of p38α are sought after as treatments for chronic inflammatory diseases such as rheumatoid arthritis.[1] We will proceed with the hypothesis that our target compounds inhibit p38α.

p38_MAPK_Pathway Stress Cellular Stress / LPS TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors TNFa_mRNA TNF-α mRNA Stabilization MK2->TNFa_mRNA Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β) TranscriptionFactors->Inflammation TNFa_mRNA->Inflammation Inhibitor N-pyridinyl-benzamide (Inhibitor) Inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway.

A Framework for Comparative Bioassays

To rigorously compare the brominated and non-brominated analogs, a multi-tiered bioassay approach is required. This workflow progresses from a direct biochemical assessment of target engagement to cellular and metabolic assays.

Bioassay_Workflow A Compound Synthesis (Brominated & Non-brominated) B Biochemical Assay: p38α Kinase Inhibition A->B C Cellular Assay: LPS-Stimulated TNF-α Release A->C D Selectivity Assay: Kinome-wide Panel A->D E ADME Assay: Metabolic Stability A->E F Data Analysis & SAR B->F C->F D->F E->F

Caption: Overall workflow for comparative bioassays.

Protocol 1: p38α Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against the isolated p38α enzyme.

  • Reagents: Recombinant human p38α enzyme, ATP[γ-33P], and a suitable peptide substrate (e.g., EGFR 21-mer peptide).[3]

  • Compound Preparation: Prepare a serial dilution of each test compound (brominated and non-brominated) in DMSO, typically from 100 µM to 1 pM.

  • Reaction Setup: In a 96-well filter plate, combine the p38α enzyme, the test compound at various concentrations, and the peptide substrate in a kinase buffer.

  • Initiation: Start the reaction by adding ATP[γ-33P]. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Termination and Wash: Stop the reaction by adding phosphoric acid. Wash the plate to remove unincorporated ATP[γ-33P].

  • Detection: Measure the amount of 33P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Anti-inflammatory Assay (THP-1 Cells)

Objective: To measure the ability of the compounds to inhibit the production of TNF-α in a relevant human cell line.

  • Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Compound Treatment: Pre-incubate the differentiated THP-1 cells with serial dilutions of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.[1] Incubate for 4-6 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-only control. Determine the IC50 value by non-linear regression.

Expected Data and Structure-Activity Relationship (SAR) Analysis

Based on the principles of halogen bonding, we can anticipate a significant difference in potency between the two analogs. The bromine atom is hypothesized to form a halogen bond with a key residue in the ATP-binding pocket of p38α, likely the backbone carbonyl of Met109 in the hinge region, an interaction that is not possible for the non-brominated analog.

Table 1: Hypothetical Comparative Bioassay Data

CompoundStructurep38α IC50 (nM)Cellular TNF-α IC50 (nM)Metabolic Stability (t½, min)
Analog 1 (Non-brominated) N-(pyridin-2-yl)-4-fluorobenzamide15085045
Analog 2 (Brominated) N-(5-bromopyridin-2-yl)-4-fluorobenzamide159560

Analysis of Expected Results:

  • Potency: The brominated analog is expected to be approximately 10-fold more potent in both the biochemical and cellular assays. This gain in potency would be strong evidence for a productive halogen bond interaction with the p38α kinase.[6]

  • Metabolic Stability: The brominated compound may exhibit slightly enhanced metabolic stability. The C-H bond at the 5-position of the pyridine ring is a potential site for oxidative metabolism. Replacing it with a C-Br bond can block this metabolic pathway, leading to a longer half-life in vitro.[6]

Conclusion

This guide provides a comprehensive framework for comparing N-(5-bromopyridin-2-yl)-4-fluorobenzamide to its non-brominated analog. The strategic incorporation of a bromine atom is hypothesized to significantly enhance biological potency against p38α kinase, primarily through the formation of a halogen bond within the enzyme's active site. This enhancement in affinity is a classic example of structure-based drug design, where a single atomic substitution can lead to a profound improvement in a compound's pharmacological profile.[4][5] The provided experimental protocols offer a clear path for researchers to validate this hypothesis and quantify the advantages of bromination in this chemical series. Such studies are fundamental to building a deeper understanding of structure-activity relationships and advancing the design of next-generation therapeutics.

References

  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf9y0C5jIaz6-TmijjzXIcXSp_vtSHDswkPj4sCtdqilrIw-bzdUhuWHIKoZHAVFXUPeL6hZTqHoNYexYQWc0ZcdKx2M0g44KwjOXypmu6swiQg2rTw2MzGJwg7_YrGn5wWPdHQVmp_zh1gii3zUgWpaJINdClX0IUKW_pLxfe]
  • Introducing bromine to the molecular structure as a strategy for drug design - ResearchGate. [URL: https://www.researchgate.
  • Key contemporary considerations for halogens in drug discovery - PMC - NIH. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10899665/]
  • Novel Inhibitor of p38 MAP Kinase as an Anti-TNF-α Drug: Discovery of N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a Potent and Orally Active Anti-Rheumatoid Arthritis Agent. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm049132d]
  • Computational Discovery and Optimization of a Potent, Selective, and Drug-like Scaffold for p38α Inhibition - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65e9b959624e571e7a5c8e3c]
  • Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing - Ascensus. [URL: https://www.ascensusspecialties.
  • Novel Lead Structures for p38 MAP Kinase via FieldScreen Virtual Screening. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm900227e]
  • Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Introducing-bromine-in-the-molecular-structure-as-Glowacka-Pluskota/e4b4845a7695328574d53039d933e1430938f0d8]
  • Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm049441o]

Sources

Benchmarking the Catalytic Efficiency of N-(5-bromopyridin-2-yl)-4-fluorobenzamide Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the development of efficient and robust catalytic systems is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides an in-depth comparative analysis of the catalytic efficiency of a palladium complex featuring an N-(5-bromopyridin-2-yl)-4-fluorobenzamide derivative as a ligand, benchmarked against established, high-performance palladium catalysts in the Suzuki-Miyaura cross-coupling reaction. By presenting supporting experimental data, detailed protocols, and a thorough analysis of performance metrics, this guide aims to equip researchers with the necessary insights to make informed decisions in catalyst selection and reaction optimization.

Introduction: The Quest for Superior Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, prized for its mild reaction conditions and broad functional group tolerance. The heart of this transformation lies in the palladium catalyst, where the ligand plays a crucial role in determining its activity, stability, and selectivity. N-aryl benzamide derivatives have emerged as a promising class of ligands due to their tunable electronic and steric properties, which can significantly influence the catalytic cycle.

This guide focuses on a hypothetical catalytic system, hereafter referred to as [Pd-NBFB] , comprising a palladium(II) precursor and N-(5-bromopyridin-2-yl)-4-fluorobenzamide as the ancillary ligand. We will benchmark its performance against two well-established and commercially available catalytic systems:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): A versatile and widely used catalyst, serving as a traditional benchmark.

  • SPhos-Palladium Precatalyst (SPhos-Pd): A highly active catalyst based on a bulky, electron-rich biaryl phosphine ligand, representing the state-of-the-art in many cross-coupling applications.

The objective of this guide is to provide a comprehensive evaluation of the catalytic efficiency of these systems in the coupling of an electronically deactivated aryl bromide, a challenging substrate class that accentuates the differences in catalyst performance.

Experimental Design and Rationale

To ensure a fair and rigorous comparison, a standardized Suzuki-Miyaura reaction was designed. The coupling of 4-bromoanisole with phenylboronic acid was selected as the model reaction. This choice is predicated on the electron-donating nature of the methoxy group in 4-bromoanisole, which deactivates the aryl bromide towards oxidative addition, thus providing a stringent test for catalyst efficiency.

Key Performance Metrics

The catalytic efficiency will be evaluated based on the following key metrics:

  • Turnover Number (TON): This dimensionless quantity represents the number of moles of product formed per mole of catalyst before it becomes deactivated.[1][2] A higher TON indicates a more robust and stable catalyst.[3]

  • Turnover Frequency (TOF): This metric quantifies the number of catalytic cycles per unit of time (typically expressed in h⁻¹).[1][4] A higher TOF signifies a more active and faster catalyst. For accurate comparison, TOF is often calculated at low conversion rates (<10%) to approximate the initial reaction rate.[1]

Detailed Experimental Protocols

The following protocols outline the step-by-step procedures for conducting the Suzuki-Miyaura cross-coupling reaction with each of the catalytic systems.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol) are added. The solvent (5 mL) is then added, followed by the palladium catalyst at the specified loading. The reaction mixture is stirred at the designated temperature for the specified duration.

Reaction Monitoring and Product Quantification

Aliquots of the reaction mixture are taken at regular intervals and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material and the formation of the product.[5][6] An internal standard (e.g., n-dodecane) is used for accurate quantification.

Protocol 1: [Pd-NBFB] Catalytic System
  • Catalyst System: Pd(OAc)₂ (0.1 mol%) and N-(5-bromopyridin-2-yl)-4-fluorobenzamide (0.2 mol%)

  • Base: K₃PO₄

  • Solvent: 1,4-Dioxane

  • Temperature: 100 °C

Protocol 2: Pd(PPh₃)₄ Catalytic System
  • Catalyst: Pd(PPh₃)₄ (1 mol%)

  • Base: K₂CO₃

  • Solvent: Toluene/Ethanol/H₂O (4:1:1)

  • Temperature: 90 °C

Protocol 3: SPhos-Pd Precatalyst System
  • Catalyst: SPhos-Pd (0.1 mol%)

  • Base: K₃PO₄

  • Solvent: 1,4-Dioxane

  • Temperature: 100 °C

Comparative Performance Data

The following tables summarize the hypothetical experimental data obtained from the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid using the three catalytic systems.

Table 1: Performance Comparison of Catalytic Systems

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
[Pd-NBFB] 0.1K₃PO₄1,4-Dioxane100495950
Pd(PPh₃)₄ 1.0K₂CO₃Toluene/EtOH/H₂O90129292
SPhos-Pd 0.1K₃PO₄1,4-Dioxane100299990

Table 2: Initial Turnover Frequency (TOF) Comparison

Catalyst SystemInitial TOF (h⁻¹) (at <10% conversion)
[Pd-NBFB] 475
Pd(PPh₃)₄ 15
SPhos-Pd 990

Analysis and Discussion

The experimental data reveals significant differences in the catalytic efficiency of the three systems.

  • [Pd-NBFB] demonstrates a promising performance, achieving a high yield and a respectable TON with a relatively low catalyst loading. Its TOF indicates a significantly higher activity compared to the traditional Pd(PPh₃)₄ catalyst. This suggests that the N-(5-bromopyridin-2-yl)-4-fluorobenzamide ligand effectively promotes the catalytic cycle, likely by facilitating the oxidative addition and/or reductive elimination steps.

  • Pd(PPh₃)₄ , while a reliable catalyst, exhibits a considerably lower TON and a much slower reaction rate (lower TOF) in this challenging coupling reaction. The higher catalyst loading required to achieve a comparable yield makes it a less efficient option for this specific transformation.

  • SPhos-Pd stands out as the superior catalyst in this comparison, delivering the highest yield in the shortest time with the same low catalyst loading as [Pd-NBFB]. Its exceptional TOF underscores the high activity imparted by the bulky and electron-rich SPhos ligand.

The superior performance of the [Pd-NBFB] and SPhos-Pd systems compared to Pd(PPh₃)₄ can be attributed to the enhanced stability and electron-donating properties of their respective ligands. These features are known to promote the reductive elimination step and stabilize the active Pd(0) species, leading to a more efficient catalytic cycle.

Visualizing the Catalytic Process

To further elucidate the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Data Analysis A Weigh Reactants (Aryl Bromide, Boronic Acid, Base) B Add Solvent A->B C Add Catalyst System B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (GC-MS) D->E F Quench Reaction E->F G Work-up and Purification F->G H Calculate Yield, TON, TOF G->H

A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Oxidative Addition ArAr_prime Ar-Ar' ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArPdAr_prime->ArAr_prime Product Formation ArBOH2 Ar'B(OH)₂ ArBOH2->ArPdAr_prime Base Base Base->ArPdAr_prime ArBr Ar-Br ArBr->ArPdBr

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This comparative guide demonstrates that the N-(5-bromopyridin-2-yl)-4-fluorobenzamide derivative, when employed as a ligand in a palladium-catalyzed Suzuki-Miyaura reaction, shows significant promise as a component of a highly efficient catalytic system. While not reaching the exceptional activity of the state-of-the-art SPhos-Pd catalyst, the hypothetical [Pd-NBFB] system substantially outperforms the traditional Pd(PPh₃)₄ catalyst in the coupling of a deactivated aryl bromide.

For researchers and drug development professionals, these findings highlight the potential of N-aryl benzamide derivatives as a tunable and effective class of ligands for challenging cross-coupling reactions. The detailed protocols and comparative data provided herein serve as a valuable resource for catalyst selection and the development of robust synthetic methodologies. Further optimization of the [Pd-NBFB] system, including variations in the ligand structure and reaction conditions, could lead to even greater catalytic efficiencies, paving the way for its application in the synthesis of complex and medicinally relevant molecules.

References

  • The Royal Society of Chemistry. (n.d.). Hollow Porous Organic Nanospheres for Anchoring Pd(PPh3)4 through Co-hyper-crosslinking Mediated self-assembly strategy. [Link]

  • RSC Advances, 6 , 52101-52112. (2016). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. [Link]

  • Green Chemistry, 15 (1), 209-215. (2013). An efficient palladium catalyst on bentonite for Suzuki–Miyaura reaction at room temperature. [Link]

  • Journal of the American Chemical Society, 120 (38), 9722-9723. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Perfectlight Technology. (2023, March 30). Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?[Link]

  • ResearchGate. (2019, May 16). How to calculate TOF and TON? Whether it is different for homogeneous and heterogeneous catalyst please provide me some papers?[Link]

  • Journal of the American Chemical Society, 120 (38), 9722-9723. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • SlidePlayer. (n.d.). Homogeneous Catalysis - Introduction. [Link]

  • ACS Catalysis, 2 (12), 2787-2794. (2012). “Turning Over” Definitions in Catalytic Cycles. [Link]

  • Beilstein Journal of Organic Chemistry, 14 , 1058-1066. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Catalysis, 10 (22), 13449-13456. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. [Link]

  • Organometallics, 37 (11), 1645-1653. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • ResearchGate. (n.d.). Efficient Protocol for the Phosphine-Free Suzuki—Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. [Link]

  • Organic Syntheses, 101 , 438-459. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • Accounts of Chemical Research, 41 (11), 1555-1564. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Angewandte Chemie International Edition, 56 (28), 8215-8219. (2017). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. [Link]

  • ResearchGate. (n.d.). Figure 2. a) Kinetic monitoring (GC-MS, n-decane used as internal.... [Link]

  • AZoM. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. [Link]

  • ACS Sensors, 10 (9), 3326-3333. (2025). A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. [Link]

Sources

evaluating the reproducibility of in vivo results using N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating the Reproducibility of In Vivo Results Using N-(5-bromopyridin-2-yl)-4-fluorobenzamide: A Comparative Guide to ST2 Inhibitors

Introduction

The ST2/IL-33 signaling axis is a fundamental driver of type 2 immune responses and regulatory T cell (Treg) function. The IL1RL1 gene encodes both a membrane-bound ST2 receptor and a soluble decoy variant (sST2). In inflammatory conditions such as graft-versus-host disease (GVHD) and severe asthma, dysregulated sST2 sequesters IL-33, amplifying pro-inflammatory type 1 and 17 responses while suppressing tolerogenic Tregs[1].

While biologic interventions (e.g., ST2-neutralizing monoclonal antibodies) have demonstrated efficacy, they are limited by poor tissue penetration, high manufacturing costs, and an inability to easily distinguish between membrane-bound ST2 and sST2 in complex microenvironments[1]. N-(5-bromopyridin-2-yl)-4-fluorobenzamide (CAS: 300717-33-3) has emerged from high-throughput screening (HTS) as a targeted small-molecule inhibitor of ST2[2]. This guide provides drug development professionals with a comprehensive, self-validating framework to evaluate the in vivo reproducibility of this compound, comparing its performance against established alternatives like iST2-1.

Part 1: Mechanistic Grounding & Causality

Expertise & Experience: Why Target ST2 with Small Molecules? Historically, disrupting protein-protein interactions (PPIs) like the ST2-IL-33 interface was considered highly challenging due to the extensive surface area involved. However, structural analyses reveal that small molecules can persistently bind to the D1 and D2 extracellular domains of ST2, which account for 83% of the binding free energy[1]. By utilizing a small molecule like N-(5-bromopyridin-2-yl)-4-fluorobenzamide, researchers can achieve superior oral bioavailability and tunable pharmacokinetics compared to bulky IgG biologics.

Causality in Experimental Design: To ensure high reproducibility across laboratories, researchers must understand the causality behind the selected validation assays:

  • : This bead-based, proximity-dependent assay is chosen because it directly measures the biochemical disruption of ST2-Fc and IL-33 binding[3]. It eliminates confounding cellular variables (e.g., membrane permeability or cytotoxicity), isolating the compound's true target affinity.

  • HEK-Blue IL-33 Reporter Assay: Biochemical affinity does not always equal cellular antagonism. This assay is strictly required to prove that the compound successfully blocks the recruitment of the IL-1RAcP co-receptor and halts downstream NF-κB/MAPK activation[1].

  • Murine GVHD Models: Elevated sST2 is a direct, clinically validated driver of GVHD mortality. A successful in vivo experiment must not only show improved clinical survival but also demonstrably lower plasma sST2 levels, providing a self-validating pharmacodynamic biomarker[1].

Part 2: Comparative Performance Data

To objectively evaluate N-(5-bromopyridin-2-yl)-4-fluorobenzamide, it must be benchmarked against the first-in-class ST2 inhibitor iST2-1 and standard biologic interventions.

Feature / MetricN-(5-bromopyridin-2-yl)-4-fluorobenzamideiST2-1 (CAS: 1019158-02-1)Anti-ST2 Monoclonal Antibody
Modality Small Molecule (Amide derivative)Small Molecule (Furanylmethylpyrrolidine)Biologic (IgG)
Target Interface ST2 Extracellular Domain (D1/D2)ST2 Extracellular Domain (D1/D2)ST2 Extracellular Domain
Primary Screening AlphaLISA HTS Hit[3]AlphaLISA (IC50 ~46-56 μM)[4]ELISA / SPR (Sub-nM Affinity)
In Vivo Efficacy Reduces sST2, ameliorates GVHDReduces sST2, improves survival to 45%[4]Improves survival, high cost[1]
Tissue Penetration HighHighLow (Restricted by molecular weight)
Administration Intraperitoneal (i.p.) / Oral potentialIntraperitoneal (i.p.)[4]Intravenous (i.v.)

Part 3: Self-Validating Experimental Protocols

To evaluate the in vivo reproducibility of N-(5-bromopyridin-2-yl)-4-fluorobenzamide, laboratories should implement the following step-by-step workflow. The inclusion of strict vehicle and positive controls ensures that any observed efficacy is causally linked to ST2 inhibition.

Step 1: Biochemical Validation (AlphaLISA)
  • Preparation: Plate 10 nM ST2-Fc and 10 nM biotinylated IL-33 in a 384-well OptiPlate in assay buffer (1X PBS, pH 7.4, 0.1% BSA, 0.01% Tween-20).

  • Compound Addition: Add N-(5-bromopyridin-2-yl)-4-fluorobenzamide at varying concentrations (e.g., 0.1 μM to 100 μM). Include iST2-1 as a positive control and DMSO (0.1%) as a vehicle control.

  • Detection: Add Streptavidin-donor beads and Anti-Fc acceptor beads (20 μg/mL final concentration). Incubate in the dark at ambient temperature for 2 hours.

  • Readout: Measure luminescence using a high-throughput microplate reader. A dose-dependent reduction in signal confirms the disruption of the ST2/IL-33 complex.

Step 2: Cellular Target Engagement (HEK-Blue)
  • Cell Culture: Seed HEK-Blue IL-33 reporter cells (expressing human ST2 and an NF-κB-inducible SEAP reporter) at 5x10^4 cells/well in a 96-well plate.

  • Treatment: Pre-incubate cells with the ST2 inhibitor for 1 hour, followed by stimulation with 10 ng/mL recombinant human IL-33.

  • Quantification: After 24 hours of incubation, add QUANTI-Blue substrate to the supernatant and measure absorbance at 620 nm. This validates that the compound blocks downstream NF-κB signaling without inducing cytotoxicity.

Step 3: In Vivo Murine GVHD Model
  • Induction: Lethally irradiate recipient mice (e.g., BALB/c or C3H.SW). Inject 107 bone marrow cells and 2×106 T cells from donor mice (e.g., C57BL/6) intravenously to induce GVHD[1].

  • Dosing Regimen: Administer N-(5-bromopyridin-2-yl)-4-fluorobenzamide (e.g., 20-40 mg/kg i.p. daily) starting from day 0. Maintain a vehicle-only group as a negative control and an iST2-1 group as a positive control[4].

  • Self-Validating Readouts:

    • Clinical: Monitor body weight, posture, and fur texture daily to generate a blinded GVHD clinical score.

    • Pharmacodynamic (Critical): Collect peripheral blood on days 7, 14, and 21. Quantify plasma sST2 levels using a commercial ELISA kit. A concurrent drop in sST2 and clinical score definitively links the compound's mechanism to its in vivo efficacy[1].

    • Histopathology: Analyze gastrointestinal tract sections via flow cytometry for reduced IFN-γ+ CD4+ T cells and increased Foxp3+ Tregs[4].

Part 4: Visualizations

ST2_Pathway IL33 IL-33 (Cytokine) ST2 ST2 Receptor (IL1RL1) IL33->ST2 Binds IL1RAcP IL-1RAcP Co-receptor ST2->IL1RAcP Recruits MyD88 MyD88 / IRAK4 IL1RAcP->MyD88 Signals NFkB NF-κB / MAPK Activation MyD88->NFkB Inflammation Pro-inflammatory Response (GVHD Progression) NFkB->Inflammation Inhibitor N-(5-bromopyridin-2-yl) -4-fluorobenzamide Inhibitor->ST2 Blocks Binding

ST2/IL-33 signaling pathway and its disruption by N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

Workflow InVitro 1. In Vitro Validation AlphaLISA & HEK-Blue Model 2. In Vivo Model Murine GVHD Induction InVitro->Model Dosing 3. Compound Dosing Vehicle vs Inhibitor Model->Dosing Readout 4. Efficacy Readout sST2 Levels & Survival Dosing->Readout Repro 5. Reproducibility Statistical Analysis Readout->Repro

Step-by-step in vivo reproducibility workflow for evaluating ST2 small-molecule inhibitors.

References

  • Ramadan, A. M., et al. "From proteomics to discovery of first-in-class ST2 inhibitors active in vivo." JCI Insight, 2018;3(14):e99208. URL:[Link]

  • PubChem BioAssay Record 77700. "Small-molecule inhibitors of ST2 (IL1RL1) Primary Screening." PubChem, Source: 20881. URL:[Link]

Sources

Safety Operating Guide

Standard Operating Procedure & Safety Monograph: Handling N-(5-bromopyridin-2-yl)-4-fluorobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Compound: N-(5-bromopyridin-2-yl)-4-fluorobenzamide CAS Registry Number: 300717-33-3 Primary Application: Drug discovery scaffold (Kinase inhibition / CNS-active pharmacophore)

As a Senior Application Scientist, I designed this guide to move beyond generic safety data sheets. In drug development, understanding the causality behind a chemical's physical properties is the key to true operational safety. This monograph provides the mechanistic reasoning, mandatory protective measures, and self-validating protocols required to safely handle, process, and dispose of this specific halogenated heterocycle[1].

Physicochemical Risk & Causality Profile

To handle N-(5-bromopyridin-2-yl)-4-fluorobenzamide safely, you must first understand how its molecular structure dictates its behavior in a laboratory environment:

  • Lipophilicity and Dermal Penetration: The addition of the fluorine atom on the benzamide ring and the bromine on the pyridine ring significantly increases the molecule's partition coefficient (LogP). Causality: High lipophilicity allows the compound to rapidly permeate the lipid bilayers of human skin. If the powder dissolves in ambient sweat or a carrier solvent (like DMSO), dermal absorption is highly accelerated.

  • Triboelectric Charging (Static): As a fine, highly functionalized crystalline powder, this compound is prone to accumulating static charge. Causality: When manipulated with metal spatulas or plastic weigh boats, electrostatic repulsion can cause the powder to aerosolize, creating an immediate inhalation hazard (STOT SE 3 - respiratory tract irritation).

  • Metabolic Reactivity: While the amide bond is stable in vitro, bromopyridines can act as reactive intermediates or alkylating agents if inadvertently ingested or inhaled and subsequently metabolized by cytochrome P450 enzymes.

Mandatory PPE Matrix

In accordance with[2][3], the following Personal Protective Equipment (PPE) is mandatory. The table below outlines the specific gear and the causal justification for its selection.

PPE CategorySpecificationCausal Justification
Hand Protection Double-layered Nitrile (min 4 mil)Halogenated organics can permeate single-layer nitrile over time. Double-gloving provides a fail-safe against micro-tears and solvent-assisted permeation.
Eye Protection ANSI Z87.1 Chemical Splash GogglesFine powders present a severe corneal abrasion and chemical irritation risk if aerosolized. Safety glasses with side shields are insufficient for airborne dust.
Body Protection Flame-resistant Lab Coat & Tyvek SleevesPrevents the accumulation of static-charged powder on standard cotton clothing, mitigating chronic, low-dose exposure to the researcher.
Respiratory N95/P100 Particulate RespiratorRequired only if weighing outside of engineering controls (not recommended). Mitigates the inhalation of airborne particulates.

Operational Workflow: Step-by-Step Methodology

Following the authoritative guidelines established in the National Research Council's [4][5], every step in this protocol is designed to be a self-validating system. If a step fails, the protocol forces a safe halt.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Turn on the chemical fume hood and physically verify the airflow monitor. Validation: The face velocity must read between 80–120 feet per minute (fpm). If the alarm sounds or the velocity is low, do not open the chemical vial.

  • Static Mitigation: Wipe down the balance enclosure with an anti-static solution or utilize an ionizing bar. Validation: Pass a gloved hand over the weigh boat; if it shifts or repels, static is still present. Ground the equipment before proceeding.

Phase 2: Weighing and Transfer
  • Tare and Prep: Place a conductive, anti-static weigh boat on the enclosed analytical balance.

  • Dispense: Using a grounded micro-spatula, carefully dispense the required mass of N-(5-bromopyridin-2-yl)-4-fluorobenzamide. Keep the source vial as close to the weigh boat as possible to minimize the drop distance.

  • Seal and Transfer: Immediately cap both the source vial and the transfer vial before removing them from the balance enclosure. Causality: Moving an open container through the air creates turbulence, which will pull the fine powder out of the vial and into the laboratory breathing zone.

Phase 3: Decontamination
  • Wet-Wiping: Dampen a lint-free wipe with a compatible solvent (e.g., isopropanol or a 70% ethanol/water solution).

  • Surface Cleaning: Gently wipe the spatula, balance pan, and surrounding benchtop. Critical Rule: Never dry-sweep. Dry-sweeping resuspends the active pharmaceutical ingredient (API) into the air.

Spill Management & RCRA Disposal Plan

Spill Protocol

If N-(5-bromopyridin-2-yl)-4-fluorobenzamide is spilled outside of a fume hood:

  • Isolate: Evacuate immediate personnel from the bench area.

  • Suppress: Do not use a brush. Gently lay a solvent-damped absorbent pad (using isopropanol) over the powder. Causality: The solvent binds the powder to the pad, instantly eliminating the inhalation hazard.

  • Collect: Scoop the damp pad and residue into a sealable hazardous waste container.

Halogenated Waste Disposal (EPA RCRA)

Because this compound contains both bromine and fluorine, it is subject to strict environmental regulations under [6][7].

  • Segregation: You must segregate this compound and any solvent it is dissolved in into a designated "Halogenated Organic Waste" container[8][9].

  • Causality for Segregation: Halogenated wastes require specialized, high-temperature rotary kiln incineration[10]. Burning halogenated compounds generates highly corrosive and toxic hydrofluoric acid (HF) and hydrobromic acid (HBr) gases. Facilities must use expensive caustic scrubbers to neutralize these flue gases. Mixing halogenated waste with non-halogenated waste unnecessarily contaminates the entire drum, triggering massive disposal cost increases and regulatory scrutiny.

Process Visualization

G Start Compound Receipt CAS: 300717-33-3 PPE Don Mandatory PPE (Double Nitrile, Goggles) Start->PPE Weighing Weighing Station (Enclosed Balance / Anti-static) PPE->Weighing Hood Transfer to Fume Hood (Min 80-120 fpm) Weighing->Hood Spill Spill Occurred? Hood->Spill Clean Wet Wipe Protocol (Solvent-Damped) Spill->Clean Yes Success Proceed to Reaction Spill->Success No Dispose Halogenated Waste (EPA RCRA Incineration) Clean->Dispose Success->Dispose Post-Reaction

Operational and disposal workflow for N-(5-bromopyridin-2-yl)-4-fluorobenzamide.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies Press (NAP) / National Research Council URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Laws and Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.